Engineering Precision in Solution-Phase Peptide Synthesis: The Strategic Role of H-Lys(Z)-OBzl
As the demand for complex peptide therapeutics—such as GLP-1 receptor agonists like Semaglutide and Tirzepatide[1]—surges globally, the limitations of traditional Solid-Phase Peptide Synthesis (SPPS) at the metric-ton sc...
Author: BenchChem Technical Support Team. Date: April 2026
As the demand for complex peptide therapeutics—such as GLP-1 receptor agonists like Semaglutide and Tirzepatide[1]—surges globally, the limitations of traditional Solid-Phase Peptide Synthesis (SPPS) at the metric-ton scale become increasingly apparent. Solution-phase peptide synthesis (Liquid-Phase Peptide Synthesis, LPPS) offers a highly scalable, cost-effective alternative. Central to this methodology is the strategic selection of protected amino acid building blocks.
As an Application Scientist overseeing large-scale peptide manufacturing, I frequently leverage H-Lys(Z)-OBzl (Nε-benzyloxycarbonyl-L-lysine benzyl ester, typically supplied as a hydrochloride salt, CAS 6366-70-7)[2] to engineer scalable, high-yield synthetic routes. This technical guide dissects the chemical rationale, mechanistic workflow, and self-validating experimental protocols for utilizing H-Lys(Z)-OBzl in advanced peptide assembly.
Structural Anatomy and Chemical Rationale
H-Lys(Z)-OBzl is a highly specialized lysine derivative designed for directional coupling. Its structure is engineered with three distinct functional domains:
Free α-Amino Group (H-) : Acts as the primary nucleophile. Because it is supplied as an HCl salt to prevent premature autolysis or diketopiperazine formation, it requires in situ neutralization (e.g., with DIPEA) to activate its nucleophilicity[2].
Z-Protected ε-Amino Group (Cbz/Z) : The benzyloxycarbonyl group shields the highly reactive side-chain primary amine, preventing branching or polymerization during peptide bond formation.
OBzl-Protected α-Carboxyl Group (Benzyl ester) : Prevents the carboxyl terminus from participating in unwanted self-condensation.
The Causality of Choice: Why utilize the Z/Bzl protection scheme instead of the standard Fmoc/tBu strategy? In large-scale LPPS, intermediate purification is the primary bottleneck. The Z and OBzl groups are highly lipophilic, often rendering the protected peptide intermediates crystalline. This allows for purification via simple solvent extraction and recrystallization, completely bypassing the need for expensive preparative HPLC. Furthermore, Z and OBzl are strictly orthogonal to Boc (tert-butyloxycarbonyl) groups. This enables a Boc/Z/Bzl strategy where the N-terminal Boc can be selectively removed with acid, while the side-chain Z and C-terminal OBzl remain fully intact for further chain elongation[3].
Mechanistic Workflow in Chain Elongation
The synthesis typically proceeds via a fragment condensation or stepwise elongation approach. The free α-amine of H-Lys(Z)-OBzl attacks the activated carboxyl group of an incoming Boc-protected amino acid.
Fig 1: Logical workflow of H-Lys(Z)-OBzl in solution-phase peptide chain extension.
Once the desired sequence is assembled, the Z and OBzl groups offer a massive strategic advantage: Global Hydrogenolysis . Both groups can be cleaved simultaneously using catalytic hydrogenation, yielding volatile byproducts (toluene and carbon dioxide) that are easily removed under vacuum[4].
Quantitative Data: Protecting Group Dynamics
To maintain scientific integrity, one must understand the exact cleavage kinetics and orthogonality of the chosen protecting groups. The table below summarizes the quantitative parameters utilized in a standard Boc/Z/Bzl LPPS strategy.
Protecting Group
Functional Target
Cleavage Reagent
Primary Byproducts
Orthogonal To
Cleavage Time (approx.)
Z (Cbz)
ε-Amino (Lysine)
H₂, Pd/C (or HF)
Toluene, CO₂
TFA, Piperidine
1 - 3 hours
OBzl
α-Carboxyl (C-term)
H₂, Pd/C (or HF)
Toluene
TFA, Piperidine
1 - 3 hours
Boc
α-Amino (N-term)
50% TFA in DCM
Isobutylene, CO₂
H₂, Pd/C (mostly)
30 - 60 mins
Fmoc
α-Amino (N-term)
20% Piperidine
Dibenzofulvene
TFA, H₂, Pd/C
15 - 30 mins
Applications in Commercial Drug Development
In the synthesis of blockbuster GLP-1 receptor agonists, lysine residues serve as critical attachment points for lipophilic side chains (e.g., via a PEG-spacer to a fatty diacid)[5]. H-Lys(Z)-OBzl is frequently utilized as a starting raw material to synthesize specific dipeptide or tripeptide fragments (e.g., coupling to Boc-His(Trt)-Ala-OH to form downstream intermediates)[6]. Furthermore, modifying the lysine side chain directly impacts the hydrophobicity (LogD) and binding affinity of the peptide, a property heavily analyzed in high-throughput screening of bacterial and cellular ligands[7].
Experimental Protocol: Self-Validating Coupling and Global Deprotection
As a self-validating system, the following protocol incorporates strict in-process controls (IPCs) to ensure causality between chemical inputs and analytical outputs.
Phase 1: Solution-Phase Coupling of Boc-Ala-OH to H-Lys(Z)-OBzl
Objective: Form a stable amide bond while preventing racemization of the chiral center.
Preparation : Dissolve 1.0 eq of Boc-Ala-OH and 1.1 eq of H-Lys(Z)-OBzl·HCl in anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL/g of amino acid) at 0°C under an inert nitrogen atmosphere.
Neutralization & Activation : Add 2.2 eq of N,N-Diisopropylethylamine (DIPEA). Causality Check: The first equivalent neutralizes the HCl salt of the lysine derivative, freeing the α-amine for nucleophilic attack. Add 1.1 eq of Hydroxybenzotriazole (HOBt) and 1.1 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). Causality Check: HOBt is critical here; it reacts with the highly reactive O-acylisourea intermediate formed by EDC to create a less reactive, but highly stable active ester, suppressing epimerization.
Reaction : Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 12 hours.
In-Process Control (IPC) : Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the ninhydrin-positive spot (free amine of Lys) validates reaction completion.
Workup : Dilute with Ethyl Acetate, wash sequentially with 5% KHSO₄ (removes unreacted amine/DIPEA), saturated NaHCO₃ (removes unreacted acid/HOBt), and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Phase 2: Global Deprotection via Catalytic Hydrogenolysis
Objective: Simultaneous removal of Z and OBzl groups without affecting the peptide backbone.
Preparation : Dissolve the purified Boc-Ala-Lys(Z)-OBzl in Methanol.
Catalyst Addition : Carefully add 10% Pd/C (approx. 10% w/w relative to the peptide) under a nitrogen blanket. Causality Check: The nitrogen blanket prevents the ignition of methanol vapors by the highly reactive, pyrophoric palladium catalyst.
Hydrogenation : Evacuate the flask and backfill with H₂ gas (via balloon or Parr shaker at 30-40 psi). Stir vigorously at room temperature.
IPC : Monitor by LC-MS. The mass shift corresponding to the simultaneous loss of the Z group (-134 Da) and OBzl group (-90 Da) will confirm the formation of the target Boc-Ala-Lys-OH.
Filtration : Filter the reaction mixture through a pad of Celite to safely remove the Pd/C catalyst. Concentrate the filtrate to yield the deprotected target.
h-lys(z)-obzl chemical structure and physical properties
The Strategic Application of H-Lys(Z)-OBzl Hydrochloride in Advanced Peptide Synthesis: Structural Logic and Experimental Methodologies Introduction In the synthesis of complex polypeptides, such as GLP-1 analogs and tar...
Author: BenchChem Technical Support Team. Date: April 2026
The Strategic Application of H-Lys(Z)-OBzl Hydrochloride in Advanced Peptide Synthesis: Structural Logic and Experimental Methodologies
Introduction
In the synthesis of complex polypeptides, such as GLP-1 analogs and targeted bacterial ligands, the precise control of reactive functional groups is paramount[1]. H-Lys(Z)-OBzl hydrochloride (CAS 6366-70-7) serves as a critical, orthogonally protected building block in both solution-phase and solid-phase peptide synthesis (SPPS)[2]. As a Senior Application Scientist, I approach peptide design not merely as a sequence of couplings, but as a thermodynamic and kinetic system. This guide deconstructs the structural logic of H-Lys(Z)-OBzl and provides self-validating experimental methodologies for its application.
Molecular Anatomy and Orthogonal Logic
The structural design of H-Lys(Z)-OBzl is a masterclass in chemical orthogonality. The molecule features three distinct functional domains, each engineered for a specific synthetic purpose:
Free α-Amino Group (H-): Provided as a stable hydrochloride salt, the N-terminus is primed for nucleophilic attack. Upon neutralization with a mild base, it facilitates immediate coupling with an incoming activated amino acid[3].
ε-Amino Protection (Z / Cbz): The benzyloxycarbonyl (Z) group shields the highly nucleophilic side-chain primary amine. This prevents unwanted branching or polymerization during iterative coupling cycles.
α-Carboxyl Protection (OBzl): The benzyl ester protects the C-terminus, ensuring that the molecule acts exclusively as an amine nucleophile rather than a carboxyl electrophile.
Logical relationship of functional and protecting groups in H-Lys(Z)-OBzl.
Physical and Chemical Properties
To ensure reproducibility in the laboratory, it is critical to account for the physical properties of the reagent. The quantitative data for the hydrochloride salt variant is summarized below[4],[2],[6]:
To ensure high-fidelity amide bond formation and subsequent deprotection, the following protocols have been optimized for causality. Every step is designed to be a self-validating system, preventing the propagation of errors through multi-step syntheses.
Protocol 1: Solution-Phase Amide Bond Formation
Objective: Couple an N-protected amino acid (e.g., Boc-AA-OH) to the free α-amine of H-Lys(Z)-OBzl.
Step 1: Activation of the Carboxyl Component
Action: Dissolve 1.0 equivalent of the Boc-protected amino acid in anhydrous N,N-dimethylformamide (DMF). Add 1.1 equivalents of Hydroxybenzotriazole (HOBt) and 1.1 equivalents of N,N'-Diisopropylcarbodiimide (DIC).
Causality: HOBt acts as an additive to suppress the racemization of the chiral center and forms a highly reactive, yet stable, active ester intermediate. DIC is selected over DCC because its urea byproduct is soluble in organic solvents, preventing the formation of intractable precipitates during solution-phase workups.
Step 2: Neutralization of H-Lys(Z)-OBzl HCl
Action: In a separate vessel, dissolve 1.05 equivalents of H-Lys(Z)-OBzl HCl[3] in DMF. Add 1.05 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the hydrochloride salt to liberate the free α-amine, but its bulkiness prevents it from competing with the amine for the active ester.
Step 3: Coupling Reaction
Action: Combine the two solutions and stir at room temperature for 2–4 hours.
Causality: The electron-withdrawing nature of the Z-group on the ε-amine ensures it remains completely unreactive, directing 100% of the acylation to the α-amine.
Step 4: Aqueous Workup and Validation
Action: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash successively with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
Validation Checkpoint: Analyze the crude product via LC-MS. The system is self-validating if the mass corresponding to H-Lys(Z)-OBzl (m/z 371.4 [M+H]⁺ for the free base) has disappeared, replaced entirely by the target dipeptide mass. The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted Boc-AA-OH and HOBt.
Protocol 2: Global Deprotection via Catalytic Hydrogenolysis
Objective: Simultaneous removal of both the Z and OBzl protecting groups to yield the free lysine residue.
Step 1: Reaction Setup
Action: Dissolve the protected peptide in methanol or ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w relative to the peptide).
Step 2: Hydrogenation
Action: Purge the reaction flask with nitrogen to remove oxygen, then introduce hydrogen gas (H₂) via a balloon or Parr apparatus (1-3 atm). Stir vigorously at room temperature for 12-24 hours.
Causality: Benzyl-based protecting groups are highly susceptible to cleavage by palladium-catalyzed hydrogenation[4]. The palladium surface adsorbs hydrogen gas and facilitates the homolytic cleavage of the benzyl-oxygen and benzyl-nitrogen bonds, releasing toluene and carbon dioxide as volatile, easily removed byproducts.
Step 3: Filtration and Validation
Action: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Evaporate the filtrate under reduced pressure.
Validation Checkpoint: Perform a Ninhydrin (Kaiser) test on the product. The test will turn deep blue, confirming the successful liberation of the primary ε-amine. Additionally, HPLC analysis will confirm a shift to a significantly more polar (earlier eluting) peak due to the loss of the highly lipophilic benzyl groups.
Molecular Weight and Exact Mass of H-Lys(Z)-OBzl Hydrochloride: A Comprehensive Technical Guide
Abstract H-Lys(Z)-OBzl hydrochloride (CAS: 6366-70-7) is a critically important orthogonally protected amino acid derivative utilized extensively in the synthesis of complex multi-step peptides, including GLP-1 analogs[1...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
H-Lys(Z)-OBzl hydrochloride (CAS: 6366-70-7) is a critically important orthogonally protected amino acid derivative utilized extensively in the synthesis of complex multi-step peptides, including GLP-1 analogs[1]. For drug development professionals and analytical chemists, understanding the precise mass specifications—differentiating between the average molecular weight of the salt and the exact monoisotopic mass of the free base—is paramount for accurate structural validation. This guide details the structural mechanics, quantitative mass parameters, and a self-validating LC-HRMS protocol for this compound.
Chemical Identity & Structural Mechanics
The structural architecture of H-Lys(Z)-OBzl hydrochloride (
C21H27ClN2O4
) is engineered for highly controlled, site-specific reactivity during solid-phase or liquid-phase peptide synthesis[2].
L-Lysine Backbone : The core amino acid providing the structural scaffold.
ϵ
-Amine Protection (Z-Group) : The benzyloxycarbonyl (Z or Cbz) group protects the side-chain amine. It is stable under mildly acidic conditions (e.g., TFA used in Boc-strategy deprotection) but can be cleanly cleaved via catalytic hydrogenolysis (
Pd/H2
) or strong acids like HF.
C-Terminal Protection (OBzl-Group) : The benzyl ester protects the carboxyl group, preventing unwanted polymerization. Like the Z-group, it is selectively cleaved via hydrogenolysis.
α
-Amine Hydrochloride Salt : Causality of the Salt Form: Free
α
-amines are highly nucleophilic and prone to auto-catalyzing degradation, oxidation, or premature intramolecular cyclization. Formulating the compound as a hydrochloride salt protonates the
α
-amine, rendering it non-nucleophilic. This ensures long-term shelf stability (recommended storage at 2–8°C)[3] and allows the chemist to selectively liberate the amine in situ using a mild base (e.g., DIPEA) immediately prior to coupling.
Orthogonal protection mapping of H-Lys(Z)-OBzl HCl demonstrating site-specific reactivity.
Quantitative Mass Specifications
A common pitfall in analytical validation is conflating the average molecular weight with the exact monoisotopic mass, or failing to account for the dissociation of the hydrochloride salt during mass spectrometry. The table below summarizes the critical mass parameters required for accurate calibration and identification[4],[5].
Used for stoichiometric calculations and bulk weighing[1],[6].
Exact Mass (Salt)
406.1659 Da
Monoisotopic mass of the intact salt complex[5],[7].
Exact Mass (Free Base)
370.1893 Da
Monoisotopic mass of the neutral free base (
C21H26N2O4
).
Theoretical
[M+H]+
371.1965 m/z
The primary target ion observed in ESI+ Mass Spectrometry.
Expert Insight: While the exact mass of the hydrochloride salt is 406.1659 Da[5], you will rarely observe this mass in a standard Electrospray Ionization (ESI) source. In solution, the HCl salt dissociates. Consequently, positive-ion mode (ESI+) will yield the protonated free base
[C21H26N2O4+H]+
at m/z 371.1965 . Searching for 406 m/z in the resulting spectra is a frequent cause of false-negative analytical reports.
Analytical Validation Protocols (LC-HRMS)
To verify the integrity of H-Lys(Z)-OBzl HCl—specifically ensuring that the labile Z and OBzl groups have not degraded—a High-Resolution Mass Spectrometry (HRMS) workflow must be employed.
Step-by-Step Methodology
Sample Preparation : Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid (FA).
Causality: Formic acid provides the necessary protons to facilitate ESI+ ionization. Avoiding stronger acids prevents the premature cleavage of the acid-sensitive protecting groups.
UHPLC Separation : Inject 1 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.
Causality: The presence of the benzyl and benzyloxycarbonyl groups renders the molecule highly lipophilic. A steep organic gradient ensures sharp peak elution while separating the target from highly polar impurities (like fully deprotected free lysine).
ESI+ Ionization : Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Causality: These "soft" ionization parameters are critical. Excessive heat or voltage will cause in-source fragmentation, specifically the neutral loss of the benzyl ester group, complicating data interpretation.
Data Acquisition : Scan the mass range of 100–1000 m/z using a Q-TOF or Orbitrap mass analyzer, extracting the ion chromatogram (EIC) for m/z 371.1965 with a mass tolerance window of <5 ppm.
LC-HRMS Analytical Workflow for the Mass Validation of H-Lys(Z)-OBzl HCl.
Self-Validating Data Interpretation
Trustworthiness in analytical chemistry requires that a protocol be self-validating. Relying solely on the primary m/z value is insufficient due to the risk of isobaric interferences.
To validate the exact mass, you must analyze the isotopic distribution pattern :
For the protonated free base
[C21H26N2O4+H]+
(m/z 371.1965), the molecule contains 21 carbon atoms.
Because the natural abundance of the
13C
isotope is approximately 1.1%, the M+1 peak (m/z 372.1999) must theoretically be ~23.1% the intensity of the monoisotopic base peak (
21×1.1%
).
Self-Validation Check: If the target m/z is found but the M+1 peak intensity deviates significantly from 23%, the elemental composition is incorrect, indicating a co-eluting impurity rather than the target compound. Furthermore, the absence of a distinct M+2 isotopic signature (typical of
37Cl
) confirms that the chloride ion has fully dissociated, validating the observed mass as the free base.
References
Title: PubChem Compound Summary for CID 11750132, Nepsilon-Benzyloxycarbonyl-L-lysine benzyl ester hydrochloride
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: N6-CARBOXY-L-LYSINE, DIBENZYL ESTER Mass Spectrum and Exact Mass
Source: SpectraBase
URL: [Link]
H-Lys(Z)-OBzl·HCl in Advanced Peptide Synthesis: Physicochemical Profiling, Safety Data, and Coupling Methodology
As the demand for complex therapeutic peptides—such as GLP-1 analogs (Semaglutide, Tirzepatide) and cosmeceutical peptides (Palmitoyl tripeptide-1)—continues to scale, the strategic selection of orthogonally protected am...
Author: BenchChem Technical Support Team. Date: April 2026
As the demand for complex therapeutic peptides—such as GLP-1 analogs (Semaglutide, Tirzepatide) and cosmeceutical peptides (Palmitoyl tripeptide-1)—continues to scale, the strategic selection of orthogonally protected amino acid building blocks is the linchpin of yield optimization.
H-Lys(Z)-OBzl (Nε-Carbobenzyloxy-L-lysine benzyl ester) is a highly specialized lysine derivative utilized primarily in liquid-phase peptide synthesis (LPPS) and as a C-terminal starting material in solid-phase peptide synthesis (SPPS). In this technical guide, we will deconstruct the physicochemical properties, safety data, and the mechanistic causality behind its handling and coupling protocols.
Physicochemical Profiling & CAS Identification
Commercially, this derivative is supplied as the hydrochloride salt (CAS 6366-70-7) rather than the free base (CAS 24458-14-8). The causality here is stability: the free α-amine is highly nucleophilic and, if left unprotonated, can attack the benzyl ester of a neighboring molecule, leading to spontaneous self-condensation (diketopiperazine formation or polymerization). Protonation as the HCl salt completely passivates this reactivity, allowing for long-term storage without degradation.
In peptide synthesis, lysine presents a unique challenge: it possesses two primary amines (the α-amine and the ε-amine). To direct the synthesis exclusively through the α-amine, the ε-amine must be masked.
H-Lys(Z)-OBzl utilizes a highly efficient orthogonal protection strategy :
Z Group (Benzyloxycarbonyl): Protects the ε-amino side chain. It is highly stable to the mild bases used in Fmoc chemistry (e.g., 20% Piperidine) and the mild acids used in Boc chemistry (e.g., TFA).
OBzl Group (Benzyl Ester): Protects the C-terminal α-carboxyl group, preventing the amino acid from acting as an acyl donor.
The strategic brilliance of the Z/OBzl combination lies in their simultaneous removal. Once the peptide chain is fully assembled, both the Z and OBzl groups can be cleaved in a single step via catalytic hydrogenation (H₂, Pd/C). This avoids the harsh, highly toxic acidic cleavage (e.g., anhydrous HF) required by standard Boc/Bzl strategies, making it ideal for scalable, green manufacturing of intermediates like.
Fig 1: Orthogonal protection logic of H-Lys(Z)-OBzl preventing side-reactions.
Safety Data Sheet (SDS) Analysis & Handling
According to the , H-Lys(Z)-OBzl·HCl is not classified as a hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200) or EU CLP regulations. However, as an active pharmaceutical intermediate, strict laboratory hygiene must be maintained.
Hazard Identification: May cause mechanical irritation to the respiratory tract and eyes if inhaled as a fine dust.
Engineering Controls: Handle within a certified chemical fume hood to prevent dust inhalation.
PPE Requirements: NIOSH-approved particle filter mask, nitrile gloves, and chemical safety goggles.
Environmental Impact: Do not empty into drains. The compound and its degradation products are generally non-toxic, but bulk disposal must comply with local environmental control regulations.
To successfully incorporate H-Lys(Z)-OBzl into a peptide chain, the following self-validating liquid-phase protocol utilizes HATU as the coupling reagent.
Step-by-Step Methodology
Step 1: Liberation of the Free Amine (Neutralization)
Action: Dissolve 1.0 eq of H-Lys(Z)-OBzl·HCl in anhydrous DMF. Add 1.2 eq of N,N-Diisopropylethylamine (DIEA) and stir for 5 minutes at 0 °C.
Causality: The HCl salt must be neutralized in situ to free the α-amine, restoring its nucleophilicity. We use DIEA rather than Triethylamine (TEA) because DIEA's steric hindrance prevents it from acting as a competing nucleophile or causing base-catalyzed racemization of the incoming amino acid.
Step 2: Activation of the Incoming Amino Acid
Action: In a separate vial, dissolve 1.1 eq of the incoming protected amino acid (e.g., Fmoc-His(Trt)-OH) and 1.1 eq of HATU in DMF. Add 2.0 eq of DIEA. Stir for 2 minutes.
Causality: HATU reacts with the carboxylate to form an highly reactive, yet stable, OAt (7-aza-1-hydroxybenzotriazole) active ester. This specific intermediate accelerates coupling while suppressing enantiomerization.
Step 3: Amide Bond Formation
Action: Add the activated ester solution dropwise to the neutralized H-Lys(Z)-OBzl solution. Allow the reaction to warm to room temperature and stir for 2 hours.
Step 4: Self-Validating Quality Control (TLC)
Action: Spot a micro-aliquot of the reaction mixture onto a silica TLC plate (Eluent: DCM:MeOH 9:1). Stain the plate with Ninhydrin solution and heat.
Causality: Ninhydrin reacts specifically with primary amines to form Ruhemann's purple. A negative (yellow/colorless) result at the baseline/lower Rf indicates that the H-Lys(Z)-OBzl has been completely consumed, validating the success of the coupling without requiring immediate LC-MS.
Step 5: Biphasic Aqueous Workup
Action: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% NaHCO₃ (3x), 5% KHSO₄ (3x), and Brine (1x). Dry over anhydrous Na₂SO₄ and concentrate under vacuum.
Causality: This is a self-purifying step. The NaHCO₃ wash partitions acidic byproducts (unreacted Fmoc-AA-OH and HOAt) into the aqueous layer. The KHSO₄ wash protonates any residual unreacted H-Lys(Z)-OBzl and DIEA, pulling them into the aqueous phase. The resulting organic layer contains only the pure, fully protected dipeptide.
Fig 2: Liquid-phase coupling workflow ensuring complete amide bond formation.
References
Google Patents - Preparation method of palmitoyl tripeptide-1 (CN113461774A).
Foundational
A Technical Guide to ε-N-Benzyloxycarbonyl-α-N-benzyl-L-lysine: Synthesis, Properties, and Applications in Advanced Peptide Chemistry
An in-depth technical guide by a Senior Application Scientist Introduction In the landscape of modern drug discovery and biomaterials science, peptides represent a class of molecules with unparalleled specificity and bio...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide by a Senior Application Scientist
Introduction
In the landscape of modern drug discovery and biomaterials science, peptides represent a class of molecules with unparalleled specificity and biological compatibility.[1] The functional heart of many complex peptides and proteins is the amino acid L-lysine, whose side chain (the ε-amino group) provides a versatile handle for chemical modification, cyclization, and conjugation.[][3] To harness the full potential of lysine, particularly in the synthesis of non-linear or specifically modified peptides, a robust and precise control over the reactivity of its α- and ε-amino groups is paramount. This control is achieved through the strategic use of protecting groups.
Orthogonal protection schemes, which allow for the selective deprotection of one functional group in the presence of others, are the cornerstone of advanced solid-phase peptide synthesis (SPPS) and solution-phase strategies.[4][5][6] This guide provides an in-depth technical overview of a unique and powerful building block: ε-N-Benzyloxycarbonyl-α-N-benzyl-L-lysine . This derivative combines the classical benzyloxycarbonyl (Z or Cbz) group for ε-amino protection with a stable benzyl (Bn) group for α-amino protection.
This combination offers a distinct set of properties, enabling specific synthetic strategies that are not readily accessible with more common protection schemes like Fmoc or Boc. We will explore the fundamental chemistry of these protecting groups, detail a logical synthetic pathway for the derivative, analyze its applications in the construction of complex peptides, and provide validated protocols for its deprotection. This document is intended for researchers, chemists, and drug development professionals who seek to expand their synthetic toolbox and leverage the unique characteristics of this specialized lysine derivative.
Chapter 1: The Chemistry of the Protecting Groups
A deep understanding of the individual protecting groups is essential to appreciate the causality behind the selection and application of the title compound. The stability and cleavage mechanisms of the Z and Bn groups dictate the entire synthetic and post-synthetic workflow.
The Epsilon-Benzyloxycarbonyl (Z) Group
First introduced by Bergmann and Zervas, the benzyloxycarbonyl (Cbz or Z) group was a foundational development in peptide chemistry.[7] It is an amine-protecting group that forms a stable carbamate linkage.
Chemical Properties: The Z group is renowned for its stability under a wide range of conditions, including the basic conditions used for Fmoc removal and the mild acidic conditions used for Boc removal in SPPS.[6][8] This robustness makes it an excellent choice for permanent side-chain protection during chain elongation.
Introduction: The Z group is typically introduced by reacting the ε-amino group of lysine with benzyl chloroformate (Cbz-Cl) under basic (Schotten-Baumann) conditions.[7] The reaction involves a nucleophilic attack of the amine on the carbonyl carbon of the chloroformate.
Deprotection: The primary and most effective method for cleaving the Z group is catalytic hydrogenolysis.[7] In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source, the benzylic C-O bond is cleaved, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[7] An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like ammonium formate or 1,4-cyclohexadiene.[7][9][10]
The Alpha-Benzyl (Bn) Group
The benzyl group is a simple yet highly effective protecting group for amines, forming a secondary amine at the α-position of the lysine.
Chemical Properties: The N-benzyl group is stable under both acidic and basic conditions commonly employed in peptide synthesis, as well as to many nucleophiles and oxidizing/reducing agents that do not involve catalytic hydrogenation.[11]
Introduction: A common method for introducing the N-benzyl group is through reductive amination.[11][12] This involves reacting the α-amino group with benzaldehyde to form a Schiff base (imine), which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Deprotection: Similar to the Z group, the N-benzyl group is efficiently removed by catalytic hydrogenolysis.[7] It can also be cleaved under strong, forcing acidic conditions, such as with HBr in acetic acid, although this method is less common and can affect other acid-labile groups.[13]
Orthogonality and Selectivity Considerations
The pairing of Z and Bn groups on the same amino acid presents a unique case. True orthogonality is not achieved, as both groups are susceptible to catalytic hydrogenolysis. However, a degree of selective deprotection is theoretically possible based on differential lability to acidolysis.
Simultaneous Cleavage: The most straightforward approach is the simultaneous removal of both groups using catalytic hydrogenolysis, which fully deprotects the lysine residue in a single step.
Selective Cleavage: The benzyl group can be cleaved by certain strong Lewis or protic acids under conditions that may leave the more robust Z-carbamate group intact.[13][14] This provides a potential, albeit challenging, route for selectively unmasking the α-amino group for further modification while the ε-amino group remains protected.
Chapter 2: Synthesis of ε-N-Z-α-N-Bn-L-lysine
The synthesis of this differentially protected lysine derivative requires a strategic, stepwise approach to ensure selective protection of the two distinct amino groups. A common and logical pathway involves first protecting the more nucleophilic ε-amino group, followed by benzylation of the α-amino group.
Synthetic Strategy Overview
The synthetic design is based on the differential reactivity of the α- and ε-amino groups of lysine. While both are primary amines, the ε-amino group is generally more sterically accessible and slightly more basic. A robust strategy involves the formation of a transient intermediate that directs the first protecting group to the desired position.
Caption: Logical workflow for the synthesis of ε-N-Z-α-N-Bn-L-lysine.
Experimental Protocol: Synthesis of ε-N-Z-α-N-Bn-L-lysine
This protocol outlines a representative solution-phase synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Synthesis of Nε-Benzyloxycarbonyl-L-lysine (Nε-Z-L-lysine)
Copper Complex Formation: Dissolve L-lysine hydrochloride (1.0 eq) in water. Add a solution of copper(II) sulfate pentahydrate (0.5 eq) in water. Adjust the pH to ~9.5 with sodium carbonate. A deep blue solution of the lysine-copper complex will form. This complex selectively blocks the α-amino and carboxyl groups.
Z-Group Introduction: Cool the solution to 0°C in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring and maintaining the pH at ~9.5 by the concurrent addition of 2M NaOH.
Complex Decomposition: After the reaction is complete (monitored by TLC), decompose the copper complex by acidifying the solution to pH ~3 with concentrated HCl or by bubbling hydrogen sulfide gas through the solution to precipitate copper sulfide.
Isolation: Collect the precipitated Nε-Z-L-lysine by filtration, wash with cold water and ethanol, and dry under vacuum. The product can be further purified by recrystallization.
Part B: Synthesis of Nα-Benzyl-Nε-Z-L-lysine
Schiff Base Formation: Suspend Nε-Z-L-lysine (1.0 eq) in a suitable solvent mixture (e.g., methanol/water). Add benzaldehyde (1.2 eq) and a base such as NaOH to adjust the pH to ~9.
Reduction: Cool the mixture to 0°C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 1 hour, ensuring the temperature remains below 10°C.
Workup and Isolation: After the reduction is complete, acidify the reaction mixture with dilute HCl to pH ~6 to destroy excess NaBH₄ and precipitate the product.
Purification: Collect the crude product by filtration. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[15] For enhanced purity and stability as a solid, the final product can be converted to its dicyclohexylamine (DCHA) salt.[15][16]
Chapter 3: Applications in Peptide Synthesis and Drug Development
The unique structural features of ε-N-Z-α-N-Bn-L-lysine make it a valuable building block for specialized applications where standard Fmoc- or Boc-protected amino acids are unsuitable.
Synthesis of N-Terminally Benzylated Peptides
The primary application is as an N-terminal residue in peptide synthesis. The α-benzyl group provides a stable, permanent modification that is carried through the entire synthesis.
Increased Hydrophobicity: The benzyl group significantly increases the hydrophobicity of the peptide's N-terminus, which can be crucial for enhancing membrane permeability and facilitating cellular uptake of therapeutic peptides.
Conformational Constraint: The bulky benzyl group can introduce conformational rigidity at the N-terminus, which may help in pre-organizing the peptide into a bioactive conformation for improved receptor binding.
Metabolic Stability: N-terminal modification can block degradation by exopeptidases, thereby increasing the in-vivo half-life of the peptide drug candidate.
Platform for Branched Peptides
While the α-amino group is blocked, this derivative serves as an excellent starting point for building branched peptides from the lysine side chain. In an SPPS context, the peptide is assembled on a solid support, and the final residue to be coupled is Nα-benzyl-Nε-Z-L-lysine. Subsequently, the Z group can be selectively removed on-resin (e.g., using catalytic transfer hydrogenation, though care must be taken with resin and other protecting groups), exposing the ε-amino group for the synthesis of a second, distinct peptide chain.[4][17]
Use in Peptidomimetics and Conjugates
Beyond linear and branched peptides, this building block is useful in creating complex peptidomimetics. The secondary amine at the α-position, once incorporated into a peptide backbone, alters the hydrogen bonding pattern and can disrupt secondary structures like α-helices or β-sheets, which can be a desirable design feature. Furthermore, the benzyl group itself can be derivatized (e.g., with para-substituents) before the initial synthesis to introduce labels, linkers, or other functionalities at a precise location.
Chapter 4: Deprotection Strategies
The removal of the Z and Bn protecting groups is the final critical step in liberating the target peptide. The choice of deprotection strategy depends on whether simultaneous or selective removal is desired.
Simultaneous Deprotection via Catalytic Hydrogenolysis
This is the most common and efficient method for the global deprotection of peptides containing this residue. It removes both the ε-Z and α-Bn groups in a single, clean step.
Caption: General workflow for simultaneous deprotection via hydrogenolysis.
Experimental Protocol: Global Hydrogenolysis
Dissolution: Dissolve the protected peptide in a suitable solvent such as methanol, acetic acid, or a mixture thereof.
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).
Hydrogenation:
Method A (H₂ Gas): Place the reaction flask on a hydrogenation apparatus (e.g., Parr shaker) and apply hydrogen gas at a pressure of 40-50 psi.
Method B (Transfer Hydrogenation): Add a hydrogen donor such as ammonium formate (5-10 eq) or 1,4-cyclohexadiene (excess) to the mixture.[7][9] Stir at room temperature.
Monitoring: Monitor the reaction progress by HPLC or LC-MS until all starting material is consumed.
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude deprotected peptide, which can then be purified by preparative HPLC.
Comparative Data on Deprotection Conditions
The choice of deprotection method is critical and depends on the other functional groups present in the peptide.
Harsh conditions can cleave other acid-labile groups (e.g., Boc, tBu) and may cause side reactions.
Sodium in Liquid Ammonia
ε-Z and α-Bn
Na, liq. NH₃
Powerful method for complex peptides, especially those with sulfur.
Requires specialized equipment and careful handling; can cause side reactions.
Conclusion
The ε-N-benzyloxycarbonyl-α-N-benzyl-L-lysine derivative is a highly specialized yet powerful tool for the modern peptide chemist. Its unique combination of protecting groups, while not perfectly orthogonal, provides a distinct set of synthetic possibilities. It enables the creation of peptides with permanent N-terminal benzyl modifications for enhanced stability and hydrophobicity, and serves as a valuable platform for constructing branched peptides from the lysine side chain. By understanding the fundamental chemistry of the Z and Bn groups, mastering the synthetic and deprotection protocols, and appreciating its strategic applications, researchers and drug developers can effectively integrate this building block into their workflows to tackle complex synthetic challenges and design next-generation peptide therapeutics and advanced biomaterials.
References
Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation. Available from: [Link]
The Role of Modified Lysine Derivatives in Peptide Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Scientific Reports. Available from: [Link]
First Practical Protection of α-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. The Journal of Organic Chemistry. Available from: [Link]
Synthetic protocol for the synthesis of protected amino acids (4 a-j) using DMB and DETB. ResearchGate. Available from: [Link]
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. Available from: [Link]
Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. ResearchGate. Available from: [Link]
N-Substituted Iminothiolane (NIT): A Promising Strategy for Protecting Lysine Side Chains for Solid-Phase Peptide Chemistry. Organic Letters. Available from: [Link]
Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation. Available from: [Link]
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available from: [Link]
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering. Available from: [Link]
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available from: [Link]
Amino Acid-Protecting Groups. The Chemical Record. Available from: [Link]
Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids. Available from: [Link]
Benzyl Esters. Organic Chemistry Portal. Available from: [Link]
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Georg Thieme Verlag.
Highly branched poly(L-lysine). Journal of the American Chemical Society. Available from: [Link]
Preparation of amino-protected lysine derivatives. Google Patents.
Synthesis of Nepsilon-protected-L-lysine and gamma-benzyl-L-glutamate N-carboxyanhydrides (NCA) by carbamoylation and nitrosation. Polymer. Available from: [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. Available from: [Link]
Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. Canadian Journal of Chemistry. Available from: [Link]
Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry. Available from: [Link]
Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications. Available from: [Link]
Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available from: [Link]
Preparation of amino-protected lysine derivatives. Google Patents.
New chemosynthetic route to linear ε-poly-lysine. Polymer Chemistry. Available from: [Link]
PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES. Google Patents.
New Chemosynthetic Route to Linear ε-Poly-Lysine. The Royal Society of Chemistry. Available from: [Link]
Leveraging Lysine Derivatives: The Role of N-Boc-N'-Cbz-L-lysine in Innovative Research. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
Direct synthesis of Nα-benzyloxycarbonyl-Nϵ-t-butyloxy-carbonyl-L-lysine from L-lysine. ResearchGate. Available from: [Link]
Enzymes responsible for metabolism of Nα-benzyloxycarbonyl-L-lysine in microorganisms. New Biotechnology. Available from: [Link]
Enhancing the incorporation of lysine derivatives into proteins with methylester forms of unnatural amino acids. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules. Available from: [Link]
Epsilon-poly-L-lysine: Recent Advances in Biomanufacturing and Applications. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
Orthogonal Deprotection Strategies for Lysine: Mechanistic Insights into Z-Group and Benzyl Ester Cleavage
The Tri-Functional Challenge in Peptide Synthesis Lysine presents a unique challenge in organic and peptide synthesis due to its tri-functional nature: it possesses an α -amino group, an α -carboxyl group, and a highly n...
Author: BenchChem Technical Support Team. Date: April 2026
The Tri-Functional Challenge in Peptide Synthesis
Lysine presents a unique challenge in organic and peptide synthesis due to its tri-functional nature: it possesses an
α
-amino group, an
α
-carboxyl group, and a highly nucleophilic
ϵ
-amino group. To achieve regioselective coupling, chemists must employ orthogonal protecting groups. In standard Boc/Bzl or solution-phase synthesis, the
ϵ
-amino group is predominantly protected with a benzyloxycarbonyl (Z or Cbz) group, while the
α
-carboxyl group is protected as a benzyl ester (OBzl)[1],[2].
Because both the Z-group and the OBzl group are benzyl-based, they share similar electronic properties and can be cleaved simultaneously (global deprotection) using specific reductive or highly acidic conditions. Understanding the atomic-level causality behind these cleavage mechanisms is critical for preventing side reactions, such as the irreversible alkylation of susceptible amino acid residues.
Mechanistic Pathways of Z-Group and Benzyl Ester Cleavage
The deprotection of Z and OBzl groups relies on targeting the benzylic carbon-heteroatom bond. This can be achieved through two primary mechanistic pathways: reductive hydrogenolysis and acidolytic cleavage.
Catalytic Hydrogenolysis (Reductive Cleavage)
Catalytic hydrogenation is the most elegant and "clean" method for removing both Z and OBzl groups[3]. The mechanism is driven by the interaction between the benzyl moiety, molecular hydrogen (
H2
), and a transition metal surface (typically 10% Palladium on Carbon, Pd/C).
Causality of the Mechanism:
Surface Adsorption: The aromatic ring of the benzyl group
π
-coordinates to the d-band orbitals of the palladium surface, weakening the benzylic C-O bond. Simultaneously,
H2
gas is dissociatively adsorbed onto the Pd surface, generating highly reactive atomic hydrogen.
Hydrogenolysis: The atomic hydrogen is transferred to the benzylic carbon and the heteroatom (oxygen or nitrogen), cleaving the C-O bond. For the OBzl group, this directly releases toluene and the free carboxylic acid[4].
Spontaneous Decarboxylation: For the Z-group, the initial cleavage yields toluene and a carbamic acid intermediate. Because carbamic acids are thermodynamically unstable, it undergoes spontaneous decarboxylation, releasing carbon dioxide (
CO2
) and the free
ϵ
-amine[3]. The entropic favorability of
CO2
gas evolution makes this step irreversible.
Caption: Catalytic hydrogenolysis pathway of Z-protected and OBzl-protected lysine.
Acidolytic Cleavage (Strong Acid Hydrolysis)
When a peptide contains sulfur-rich residues (like Methionine or Cysteine) that poison palladium catalysts, or reducible functional groups (like alkenes), catalytic hydrogenation is contraindicated[5]. In these scenarios, chemists must use strong acids—such as 33% Hydrobromic acid in acetic acid (HBr/AcOH), liquid Hydrogen Fluoride (HF), or Trifluoromethanesulfonic acid (TFMSA).
Causality of the Mechanism:
Protonation: The highly acidic environment protonates the carbonyl oxygen of the carbamate (Z-group) or ester (OBzl group).
SN1
/
SN2
Cleavage: The protonation induces the cleavage of the alkyl-oxygen bond. In liquid HF, this proceeds predominantly via an
SN1
mechanism, ejecting a highly reactive, free benzyl carbocation. In HBr/AcOH, the mechanism has more
SN2
character, where the bromide ion assists in displacing the benzyl group to form benzyl bromide[1].
The Scavenger Imperative: The generated benzyl cations (or benzyl bromides) are potent electrophiles. If left unchecked, they will irreversibly alkylate the electron-rich aromatic rings of Tryptophan or Tyrosine, or the thioether of Methionine. To prevent this, a nucleophilic scavenger (e.g., anisole or thioanisole) must be added in stoichiometric excess. The electron-rich methoxy group of anisole outcompetes the peptide side-chains, trapping the benzyl cation to form a stable, inert adduct[6].
Caption: Acidolytic cleavage mechanism highlighting the critical role of carbocation scavengers.
Comparative Data & Orthogonality
Selecting the correct deprotection method requires balancing the chemical environment of the substrate against the harshness of the reagents. The following table summarizes the quantitative and mechanistic parameters of the primary cleavage strategies[3],[2],[5].
Parameter
Catalytic Hydrogenolysis
Acidolytic Cleavage
Lewis Acid Cleavage
Target Groups
Z (Cbz), OBzl
Z (Cbz), OBzl
OBzl (Highly Selective)
Primary Reagents
H2
gas, 10% Pd/C, MeOH
33% HBr in AcOH, or HF
SnCl4
, DCM
Mechanism
Reductive hydrogenolysis
SN1/SN2
acid hydrolysis
Coordination & Alkyl-O cleavage
Key Byproducts
Toluene,
CO2
Benzyl bromide,
CO2
Benzyl chloride
Scavenger Needed?
No
Yes (Anisole, Thioanisole)
No
Limitations
Poisoned by sulfur; reduces alkenes
Harsh on sensitive sequences
Moisture sensitive; poor for Z-group
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Physical observables (gas evolution, precipitation) are integrated directly into the workflow to confirm reaction progress without relying solely on downstream chromatography.
Protocol A: Global Deprotection via Catalytic Hydrogenation
This protocol effectively removes both the Z-group and OBzl group simultaneously[3],[4].
Materials:
Lys(Z)-OBzl substrate (1.0 mmol)
10% Palladium on Carbon (Pd/C) (10-20% w/w of substrate)
Anhydrous Methanol (MeOH) (15 mL)
H2
gas balloon and inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
Dissolution & Catalyst Addition: Dissolve the Lys(Z)-OBzl substrate in 15 mL of anhydrous MeOH in a two-neck round-bottom flask. Carefully add the 10% Pd/C. Causality Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors. Always add the catalyst under a gentle stream of Argon.
Purging: Seal the flask and purge the system by applying a vacuum, then backfilling with Argon (repeat 3 times). This removes oxygen, preventing explosive
H2/O2
mixtures.
Hydrogenation: Apply a vacuum one final time and backfill with
H2
gas from a balloon. Stir vigorously at room temperature.
Self-Validation (Monitoring): The reaction is physically self-validating. As the carbamic acid intermediate decarboxylates, micro-bubbles of
CO2
will evolve. The cessation of bubbling (typically 2-4 hours) serves as a primary physical indicator that the Z-group deprotection is complete. Confirm via TLC (disappearance of the UV-active starting material at 254 nm).
Workup: Filter the black suspension through a pad of Celite® to remove the Pd/C catalyst. Never let the filter cake dry out while under vacuum, as it may ignite. Concentrate the filtrate under reduced pressure to yield the free lysine.
Protocol B: Acidolytic Cleavage with Scavengers
Use this protocol when the substrate contains sulfur or reducible groups[1].
Materials:
Lys(Z)-OBzl substrate (1.0 mmol)
33% HBr in Acetic Acid (5.0 mL)
Anisole (Scavenger) (5.0 mmol, 5 equivalents)
Cold Diethyl Ether (
0∘C
)
Step-by-Step Methodology:
Scavenger Integration: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in a minimal amount of glacial acetic acid. Add 5 equivalents of anisole. Causality Note: The massive stoichiometric excess of anisole is required to ensure the kinetics of the scavenger trapping outpace the intramolecular alkylation of the peptide.
Acid Addition: Cool the flask in an ice bath to
0∘C
. Slowly add 5.0 mL of 33% HBr/AcOH dropwise.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
CO2
evolution will be observed as the Z-group cleaves.
Self-Validation (Precipitation): Transfer the reaction mixture dropwise into a beaker containing 50 mL of vigorously stirred, ice-cold diethyl ether. The deprotected lysine will immediately precipitate out as a white hydrobromide salt, while the organic byproducts (benzyl bromide, anisole adducts) remain highly soluble in the ether. This selective precipitation is a physical validation of successful cleavage.
Isolation: Centrifuge or filter the precipitate, wash three times with cold ether to remove residual acid and scavengers, and dry under high vacuum.
Caption: Decision-making workflow for selecting the optimal lysine deprotection strategy.
References
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism
Total Synthesis[Link]
A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups
ResearchGate[Link]
The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines
Canadian Science Publishing[Link]
Application Note: High-Efficiency Liquid-Phase Coupling of H-Lys(Z)-OBzl in Peptide Synthesis
Executive Summary Liquid-Phase Peptide Synthesis (LPPS) represents the "third wave" of peptide manufacturing, bridging the scalability of classical solution-phase methods with the iterative efficiency of solid-phase pept...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Liquid-Phase Peptide Synthesis (LPPS) represents the "third wave" of peptide manufacturing, bridging the scalability of classical solution-phase methods with the iterative efficiency of solid-phase peptide synthesis (SPPS) ()[1]. A critical building block in the LPPS of complex therapeutics—such as GLP-1 analogs—is the protected amino acid derivative H-Lys(Z)-OBzl·HCl (CAS No. 6366-70-7) ()[2].
This application note provides a comprehensive, self-validating protocol for the coupling of H-Lys(Z)-OBzl in solution. It details the mechanistic causality behind reagent selection, orthogonal protection strategies, and phase-separation workups required for high-purity peptide elongation.
Mechanistic Rationale & Orthogonal Protection
H-Lys(Z)-OBzl is engineered for precise regiocontrol during peptide bond formation. The molecule features a free
α
-amino group (typically stabilized as a hydrochloride salt) that acts as the primary nucleophile. The
ϵ
-amino side-chain is masked by a benzyloxycarbonyl (Z) group, while the C-terminus is protected as a benzyl ester (OBzl) ()[3].
This specific protection scheme offers strict orthogonality against acid-labile N-
α
protecting groups like Boc (tert-butyloxycarbonyl). Once the peptide chain is fully assembled, the Z and OBzl groups can be simultaneously cleaved via catalytic hydrogenolysis (Pd/C, H
2
) or strong acid treatment (e.g., anhydrous HF), streamlining the final global deprotection step.
Orthogonal deprotection logic for Boc-AA-Lys(Z)-OBzl intermediates in peptide synthesis.
Reagent Selection Causality: Why EDC/HOBt?
In LPPS, the choice of coupling reagent dictates the efficiency of the downstream workup. While dicyclohexylcarbodiimide (DCC) is a potent activator, it generates dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in both aqueous and organic phases, requiring cumbersome filtration ()[4].
For liquid-phase coupling of H-Lys(Z)-OBzl, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) is the industry standard ()[1].
Water-Soluble Byproducts : EDC generates an entirely water-soluble urea byproduct. During the liquid-liquid extraction phase, this byproduct is effortlessly partitioned into the aqueous layer, leaving the highly pure protected peptide in the organic phase ()[5].
Suppression of Epimerization : HOBt reacts with the highly reactive O-acylisourea intermediate to form an OBt-active ester. This intermediate is stable enough to prevent the formation of racemization-prone oxazolones, yet reactive enough to ensure rapid aminolysis by the sterically unhindered
α
-amine of H-Lys(Z)-OBzl ()[4].
Comparative Data Analysis
To justify the selection of EDC/HOBt, the following table summarizes the performance metrics of common coupling systems in the context of LPPS.
Coupling System
Byproduct Solubility
Epimerization Risk
LPPS Workup Complexity
Cost-Efficiency
EDC / HOBt
High (Aqueous)
Very Low
Low (Simple Extraction)
High
DCC / HOBt
Low (Precipitates)
Very Low
High (Requires Filtration)
Very High
HATU / DIPEA
High (Organic/Aqueous)
Extremely Low
Moderate (Requires Scavengers)
Low
TBTU / DIPEA
Moderate
Low
Moderate
Moderate
Self-Validating Experimental Protocol
This protocol outlines the coupling of a generic N-protected amino acid (Boc-AA-OH) to H-Lys(Z)-OBzl·HCl. The system is designed to be self-validating; physical cues (pH, phase separation clarity) serve as built-in quality control checkpoints.
Solvent : N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) ()[5]
Step-by-Step Methodology
Step 1: Freebasing the Nucleophile (Neutralization)
Suspend H-Lys(Z)-OBzl·HCl (1.05 eq) in DCM (10 mL per gram of amino acid).
Add DIPEA (1.05 eq) dropwise at 0°C under continuous stirring.
Self-Validation Check: Spot a micro-aliquot on moistened universal indicator paper. The pH should register between 7.5 and 8.0. If it is acidic, the
α
-amine remains protonated and unreactive; add DIPEA in 0.05 eq increments until mildly basic.
Step 2: Carboxyl Activation
In a separate flask, dissolve Boc-AA-OH (1.0 eq) and HOBt (1.1 eq) in DCM/DMF (4:1 v/v). Polar aprotic solvents like DMF are essential to maintain the solubility of the growing peptide chain ()[5].
Chill the solution to 0°C using an ice bath.
Add EDC·HCl (1.1 eq) in a single portion. Stir for 15–20 minutes at 0°C to allow the formation of the OBt-active ester.
Step 3: Coupling Reaction
Transfer the neutralized H-Lys(Z)-OBzl solution (from Step 1) into the activation flask (Step 2) dropwise over 10 minutes.
Allow the reaction mixture to slowly warm to room temperature (20–25°C).
Stir for 2 to 4 hours.
Self-Validation Check: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1) or UHPLC-MS ()[1]. The reaction is complete when the spot corresponding to the activated Boc-AA-OBt ester is fully consumed.
Step 4: Liquid-Liquid Extraction (Workup)
The hallmark of LPPS is the ability to purify intermediates via simple phase partitioning ()[5].
Dilute the reaction mixture with additional DCM. (Note: If DMF was used heavily, dilute with Ethyl Acetate instead to prevent phase miscibility issues).
Acid Wash : Wash the organic layer with 5% aqueous KHSO
4
(3 × 20 mL). Causality: This protonates and extracts any unreacted H-Lys(Z)-OBzl and the DIPEA base into the aqueous phase.
Base Wash : Wash with saturated aqueous NaHCO
3
(3 × 20 mL). Causality: This deprotonates and extracts unreacted Boc-AA-OH and the HOBt catalyst.
Water/Brine Wash : Wash with distilled water (1 × 20 mL) followed by saturated NaCl (brine) (1 × 20 mL) to remove residual aqueous impurities and break any emulsions.
Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure to yield the pure Boc-AA-Lys(Z)-OBzl dipeptide.
LPPS coupling workflow for H-Lys(Z)-OBzl utilizing EDC/HOBt activation and aqueous workup.
References
Baishixing / ETW International. "H-Lys(Z)-OBzl•HCl | Derivatives for Peptide Synthesis". Available at: [Link]
Sinochem Nanjing Corporation. "H-Lys(Z)-OBzl HCl (CAS: 6366-70-7) Specifications and Applications". Available at: [Link]
Tolomelli, A., Ferrazzano, L., & Cabri, W. (2024). "Chapter 5: Third Wave for Peptide Synthesis: Liquid-phase Peptide Synthesis (LPPS)." Royal Society of Chemistry. Available at:[Link]
M. G. T., et al. (2014). "Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis." U.S. Patent US20140128572A1.
National Institutes of Health (NIH) / PMC. "A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF." Available at:[Link]
Introduction & Chemical Rationale The synthesis of complex peptide architectures—such as dendrimers, branched peptides, and C-terminally modified sequences—requires precise control over reactive functional groups. H-Lys(...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Rationale
The synthesis of complex peptide architectures—such as dendrimers, branched peptides, and C-terminally modified sequences—requires precise control over reactive functional groups. H-Lys(Z)-OBzl (Nε-benzyloxycarbonyl-L-lysine benzyl ester) is a highly specialized amino acid derivative utilized extensively in solution-phase peptide synthesis[1]. Commercially supplied as a stable hydrochloride (CAS: 6366-70-7) or tosylate salt to prevent auto-condensation[1][2], this building block offers a unique structural advantage: a free, nucleophilic α-amine ready for immediate coupling, while the ε-amine and C-terminus remain securely masked.
The core principle of advanced peptide synthesis relies on orthogonal protection —the strategic use of multiple protecting group classes that can be selectively removed under distinct chemical conditions without cross-reactivity[3]. H-Lys(Z)-OBzl is the cornerstone of a three-dimensional orthogonal strategy when paired with Fmoc or Boc chemistries[3][4].
The benzyloxycarbonyl (Z or Cbz) group on the side chain and the benzyl ester (OBzl) on the C-terminus belong to the same protective class. They are highly stable to both the mild bases used for Fmoc removal (e.g., 20% piperidine) and the moderate acids used for Boc removal (e.g., 50% trifluoroacetic acid)[3][4]. This dual stability allows researchers to elongate the peptide chain at the α-amine without risking premature deprotection of the lysine side-chain or the C-terminus.
Orthogonality Logic & Cleavage Pathways
The following diagram illustrates the orthogonal cleavage conditions that make the Fmoc/Z/OBzl strategy highly effective for selective chain elongation.
Caption: Orthogonal cleavage conditions for Fmoc, Z, and OBzl protecting groups.
Protecting Group Stability Matrix
To design a self-validating experimental workflow, it is critical to understand the quantitative stability of each protecting group under standard cleavage cocktails. Table 1 summarizes these interactions.
Table 1: Stability Profile of Common Protecting Groups
Protecting Group
20% Piperidine / DMF
50% TFA / DCM
H₂ / Pd-C (Methanol)
Liquid HF
Fmoc (N-α)
Cleaved (< 15 min)
Stable
Stable*
Stable
Boc (N-α)
Stable
Cleaved (< 30 min)
Stable
Cleaved
Z / Cbz (N-ε)
Stable
Stable
Cleaved (1-2 hrs)
Cleaved
OBzl (C-term)
Stable
Stable
Cleaved (1-2 hrs)
Cleaved
*Note: While Fmoc is generally stable to hydrogenolysis, trace basic impurities in the catalyst can cause slow degradation. Mildly acidic conditions during hydrogenolysis can suppress this side reaction if Fmoc retention is desired[4].
Experimental Workflows & Protocols
The standard solution-phase workflow utilizing H-Lys(Z)-OBzl involves three distinct phases: coupling, selective N-α deprotection, and final global deprotection.
Protocol A: Neutralization and Solution-Phase Coupling
Because H-Lys(Z)-OBzl is supplied as a hydrochloride salt to ensure shelf stability[1], it must be neutralized in situ to liberate the reactive amine. HATU is utilized as the coupling reagent due to its superior efficiency in preventing epimerization during fragment condensation.
Materials:
H-Lys(Z)-OBzl·HCl (1.0 eq)
Fmoc-Amino Acid (1.1 eq)
HATU (1.1 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
Pre-activation: Dissolve the Fmoc-Amino Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration). Add 1.0 eq of DIPEA and stir for 2 minutes. Causality: Pre-activation forms the highly reactive O-At ester intermediate.
Neutralization: In a separate vial, dissolve H-Lys(Z)-OBzl·HCl (1.0 eq) in a minimal volume of DMF. Add 2.0 eq of DIPEA. Causality: The base neutralizes the HCl salt, generating the free, nucleophilic α-amine.
Coupling: Transfer the neutralized H-Lys(Z)-OBzl solution into the pre-activated Fmoc-AA-OH mixture.
Stir the reaction at room temperature for 1-2 hours. Monitor completion via TLC or LC-MS.
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Fmoc-AA-Lys(Z)-OBzl.
Protocol B: Selective Fmoc Deprotection
To continue chain elongation, the Fmoc group must be removed while leaving the Z and OBzl groups completely intact.
Materials:
Fmoc-AA-Lys(Z)-OBzl
20% Piperidine in DMF (v/v)
Procedure:
Dissolve the Fmoc-protected intermediate in 20% Piperidine/DMF (approx. 10 mL per gram of peptide).
Stir at room temperature for 20 minutes. Causality: Piperidine induces a base-catalyzed β-elimination of the Fmoc group, releasing dibenzofulvene (Dbf) and CO₂[4]. The excess piperidine acts as a scavenger to form a Dbf-piperidine adduct, preventing re-alkylation of the newly freed amine.
Concentrate the solution under high vacuum to remove DMF and piperidine.
Precipitate the crude H-AA-Lys(Z)-OBzl using cold diethyl ether, or purify via flash chromatography if necessary.
Protocol C: Global Deprotection via Catalytic Hydrogenolysis
Once the peptide sequence is fully assembled, the Z and OBzl groups are removed simultaneously. While liquid HF can be used, catalytic hydrogenolysis is the preferred method as it avoids highly toxic, corrosive acids and harsh scavenging conditions[3].
Materials:
Fully protected peptide sequence
10% Palladium on Carbon (Pd/C) (10-20% w/w relative to peptide)
Methanol or Methanol/EtOAc mixture
Hydrogen gas (H₂) balloon
Procedure:
Dissolve the protected peptide in Methanol (or a 1:1 mixture of MeOH/EtOAc if solubility is poor).
Carefully add 10% Pd/C to the flask under an inert argon atmosphere. Causality: Dry Pd/C is highly pyrophoric when exposed to solvent vapors and oxygen; argon blanketing prevents ignition.
Seal the flask with a septum, purge the system with vacuum, and backfill with Hydrogen gas (H₂) using a balloon. Repeat the purge-fill cycle three times.
Stir vigorously at room temperature for 2-4 hours under the H₂ atmosphere. Causality: The palladium catalyst facilitates the addition of hydrogen across the benzyl-oxygen bonds. The OBzl group is cleaved to yield toluene and a free carboxylic acid, while the Z group is cleaved to yield toluene, CO₂, and a free amine.
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.
Concentrate the filtrate under reduced pressure to obtain the fully deprotected peptide. Lyophilize from water/acetonitrile for final storage.
Application Note: Catalytic Hydrogenation and Transfer Hydrogenation Methods for the Deprotection of H-Lys(Z)-OBzl
Mechanistic Rationale and Scope In peptide synthesis and amino acid modification, the orthogonal protection of reactive functional groups is paramount. For the lysine derivative H-Lys(Z)-OBzl , the α -amino group is free...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale and Scope
In peptide synthesis and amino acid modification, the orthogonal protection of reactive functional groups is paramount. For the lysine derivative H-Lys(Z)-OBzl , the
α
-amino group is free, the
ϵ
-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the
α
-carboxyl group is protected as a benzyl ester (OBzl). The simultaneous removal of both the Z and OBzl groups to yield free L-lysine (H-Lys-OH) is efficiently achieved through palladium-catalyzed hydrogenolysis [[1]]().
Causality of Catalysis: Palladium (Pd) possesses d-orbitals that readily coordinate with the
π
-electron clouds of the aromatic benzyl rings present in both the Z and OBzl groups. This coordination selectively weakens the benzylic carbon-oxygen bonds. When diatomic hydrogen (or a chemical hydrogen donor) is introduced, it chemisorbs and dissociates on the Pd surface, subsequently attacking the weakened C-O bonds 2. The cleavage of the OBzl group releases toluene, while the cleavage of the Z group releases toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release carbon dioxide (CO₂) 1.
Comparative Methodologies for Hydrogenolysis
Depending on the scale, equipment availability, and substrate sensitivity, researchers can choose between direct hydrogenation using H₂ gas and Catalytic Transfer Hydrogenation (CTH) using chemical hydrogen donors 3.
Methodology
Hydrogen Source
Catalyst
Reaction Time
Byproducts
Key Advantage
Direct Hydrogenation
H₂ Gas (1 atm)
10% Pd/C
2 - 12 h
Toluene, CO₂
Cleanest atom economy; no chemical salts left behind.
Exceptionally fast; compatible with sterically hindered substrates.
Visualizing the Deprotection Pathway
Mechanistic workflow of simultaneous Z and OBzl deprotection via Pd/C catalytic hydrogenation.
Validated Experimental Protocols
Self-Validation Principle: Both protocols below incorporate built-in validation steps. Because H-Lys(Z)-OBzl contains two aromatic rings, it is highly UV-active at 254 nm. The fully deprotected H-Lys-OH lacks aromaticity and is UV-inactive. Furthermore, H-Lys-OH is extremely polar and will remain at the baseline in standard organic TLC systems (e.g., EtOAc/Hexanes), requiring highly polar systems like Butanol/Acetic Acid/Water (BAW) to migrate. The complete disappearance of the UV-active starting material spot is a self-validating indicator of reaction completion 2.
Protocol A: Direct Catalytic Hydrogenation (H₂ Gas)
Ideal for clean atom economy and simple purification.
Preparation: Dissolve H-Lys(Z)-OBzl (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.
Causality: Methanol is the optimal solvent as it solubilizes the starting material and readily dissolves the evolving hydrogen gas, facilitating mass transfer to the catalyst surface.
Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w relative to the substrate).
Inert Atmosphere (Critical Safety Validation): Seal the flask with a septum. Evacuate the flask and backfill with nitrogen gas three times.
Causality: Dry Pd/C is pyrophoric and can ignite methanol vapors if atmospheric oxygen is present. Purging ensures a safe, inert environment.
Hydrogenation: Evacuate the nitrogen and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 2 to 12 hours.
In-Process Monitoring: Spot the reaction mixture on a silica TLC plate. Check under a 254 nm UV lamp. The reaction is complete when the UV-active starting material spot completely disappears.
Workup: Flush the system with nitrogen to remove residual H₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
Causality: Celite prevents the finely divided Pd/C from passing through standard filter paper. Wash the Celite pad with hot methanol.
Isolation: Concentrate the filtrate in vacuo to yield pure H-Lys-OH.
Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)
Ideal for rapid deprotection without the need for pressurized or flammable H₂ gas [[4]]().
Preparation: Dissolve H-Lys(Z)-OBzl (1.0 eq) in methanol.
Catalyst Addition: Add 10% Pd/C (10% w/w). Purge the flask with nitrogen.
Donor Addition: Slowly add solid ammonium formate (NH₄HCO₂, 4.0 to 5.0 eq) portion-wise.
Causality: Ammonium formate decomposes on the Pd surface into NH₃, CO₂, and H₂. Adding it slowly prevents excessive, rapid gas evolution that could cause the reaction to boil over 3.
Reaction: Stir at room temperature or gently warm to 40 °C. The reaction typically reaches completion in 15 to 60 minutes 5.
Workup: Filter through Celite, concentrate the filtrate, and lyophilize the residue to remove volatile ammonium formate byproducts.
Expert Insights & Troubleshooting
Solvent Selection & Side Reactions: While Dimethylformamide (DMF) is a common solvent in peptide synthesis, it should be strictly avoided during catalytic hydrogenation if possible. DMF can decompose under these conditions to form formic acid and dimethylamine, leading to the unwanted formylation of the newly exposed free amines 6. Methanol or ethanol are the gold standards.
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by trace sulfur compounds. If the deprotection stalls prematurely, the catalyst may be poisoned. The self-validating remediation is to filter off the old catalyst through Celite and introduce a fresh batch of 10% Pd/C [[7]]().
Advanced Alternatives: For highly sterically hindered peptides, replacing ammonium formate with Triethylsilane (TES) offers exceptionally rapid deprotection (often under 10 minutes) under mild, neutral conditions [[8]](). The addition of a mild base like N,N-Diisopropylethylamine (DIEA) during TES-mediated CTH can further prevent side reactions 9.
References
Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis | ResearchGate | 4
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide | ACS Publications | 7
The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection | BenchChem |2
Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions | MDMA.ch | 3
Application Notes & Protocols: Robust Dipeptide Synthesis via DIC/HOBt Coupling of H-Lys(Z)-OBzl
Introduction: The Strategic Assembly of Peptides Peptide synthesis is a cornerstone of modern drug discovery and biochemical research, requiring the precise, sequential assembly of amino acids.[1] The formation of each p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Assembly of Peptides
Peptide synthesis is a cornerstone of modern drug discovery and biochemical research, requiring the precise, sequential assembly of amino acids.[1] The formation of each peptide bond is a condensation reaction that is thermodynamically unfavorable and must be facilitated by activating the carboxylic acid moiety of one amino acid to react with the amino group of another.[2][3] A successful synthesis hinges on a robust protecting group strategy and an efficient coupling methodology to ensure high yields and maintain the chiral integrity of the final product.[4][5]
This guide provides an in-depth examination of a widely utilized and reliable method for peptide bond formation: the coupling of an N-terminally protected amino acid with L-Lysine, where the side-chain amine is protected by a benzyloxycarbonyl (Z) group and the C-terminal carboxyl group is protected as a benzyl ester (H-Lys(Z)-OBzl). The activation and coupling are mediated by N,N'-Diisopropylcarbodiimide (DIC) in the presence of the additive 1-Hydroxybenzotriazole (HOBt). We will explore the mechanistic rationale behind this reagent combination, present a detailed, validated protocol for solution-phase synthesis, and offer a comprehensive troubleshooting guide for common challenges.
Mechanistic Rationale: Ensuring Fidelity in Peptide Coupling
The selection of each component in this synthetic strategy is deliberate, designed to maximize efficiency while minimizing common side reactions, particularly racemization.
The Role of Orthogonal Protecting Groups: Z and OBzl
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions and control the sequence of bond formation.[4][5] The strategy for H-Lys(Z)-OBzl employs two "benzyl-type" protecting groups that are stable under coupling conditions but can be removed orthogonally or simultaneously.
Nε-Benzyloxycarbonyl (Z) Group: The Z-group provides robust protection for the ε-amino group of the lysine side chain.[6] It is stable to the mildly acidic or basic conditions used for Nα-Boc or Fmoc group removal, respectively, preventing the formation of branched peptides.[4][6] The Z-group is typically removed under strong acidic conditions or, conveniently, via catalytic hydrogenolysis.[5][7]
C-Terminal Benzyl Ester (OBzl): The benzyl ester is a stalwart for C-terminal protection, particularly in solution-phase synthesis.[8][9] Its key advantage is its stability to the reagents used for Nα-deprotection. The OBzl group's primary removal method is catalytic hydrogenolysis (e.g., H₂/Pd-C), which offers a mild and highly selective deprotection pathway that does not affect most other protecting groups, a crucial aspect of orthogonal synthesis strategies.[8][9]
The DIC/HOBt Coupling Engine: A Two-Stage Activation for Precision
The use of a carbodiimide like DIC is a common method for activating carboxylic acids.[10][11][12] However, using a carbodiimide alone is fraught with peril, leading to significant racemization and byproduct formation. The addition of HOBt transforms the reaction into a highly efficient and reliable process.[13][14][15]
Initial Activation by DIC: The carboxylate of the Nα-protected amino acid attacks the central carbon of DIC. This forms a highly reactive and unstable O-acylisourea intermediate.[16][17] If left unchecked, this intermediate can either rearrange into a stable, unreactive N-acylurea or cyclize to form a 5(4H)-oxazolone, the primary culprit for racemization.[16][18]
Interception by HOBt: HOBt acts as a nucleophilic catalyst, rapidly intercepting the O-acylisourea.[19] This reaction forms a benzotriazolyl active ester (O-acyl-OBt ester). While still highly reactive towards the desired amine, this HOBt-ester is significantly more stable than the O-acylisourea.[16][17]
Suppression of Side Reactions: By channeling the reaction through the HOBt-ester pathway, the formation of both the N-acylurea byproduct and the racemization-prone oxazolone is effectively suppressed.[16][20][21] This two-stage activation mechanism is the key to achieving high yields of chirally pure peptides.[14][15]
Caption: Mechanism of DIC/HOBt mediated peptide coupling.
This protocol details the coupling of an Nα-protected amino acid to H-Lys(Z)-OBzl. For illustrative purposes, we will use Nα-Boc-Alanine (Boc-Ala-OH) as the acylating component. The stoichiometry can be adapted for other amino acids.
Coupling agent; liquid, handle in a fume hood.[10][23]
1-Hydroxybenzotriazole (HOBt) Hydrate
153.14
>97%
Additive; water of hydration does not interfere.[13]
N,N-Diisopropylethylamine (DIPEA)
129.24
>99%
Non-nucleophilic base for salt neutralization.
Dichloromethane (DCM), Anhydrous
-
Synthesis Grade
Reaction solvent.
N,N-Dimethylformamide (DMF), Anhydrous
-
Synthesis Grade
Co-solvent for dissolving reagents.
Ethyl Acetate (EtOAc)
-
ACS Grade
For work-up and chromatography.
1 M HCl (aq)
-
-
For aqueous work-up.
Saturated NaHCO₃ (aq)
-
-
For aqueous work-up.
Brine (Saturated NaCl aq)
-
-
For aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄
-
-
For drying organic layers.
Step-by-Step Coupling Procedure
Caption: Workflow for the solution-phase synthesis of a dipeptide.
1. Amine Component Preparation (In-situ Neutralization):
a. In a round-bottom flask, dissolve H-Lys(Z)-OBzl salt (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol).
b. Add DIPEA (1.05 eq) dropwise to the suspension/solution and stir at room temperature for 20-30 minutes. This liberates the free amine.[24][25]
2. Carboxylic Acid Activation:
a. In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.
b. Cool this solution to 0 °C in an ice-water bath.
c. Add DIC (1.1 eq) dropwise to the cooled solution.
d. Allow the activation mixture to stir at 0 °C for 15-20 minutes. A pre-activation step ensures the formation of the HOBt-ester.[26]
3. Coupling Reaction:
a. Add the activated acid solution (from step 2) to the free amine solution (from step 1).
b. Allow the reaction mixture to stir at 0 °C for 2 hours, then remove the ice bath and let it stir at room temperature overnight (12-18 hours).
4. Reaction Monitoring & Work-up:
a. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the limiting starting material.
b. Once complete, filter the reaction mixture if any precipitated N,N'-diisopropylurea (DIU) is visible (DIU is generally soluble in DCM and DMF, so this may not be necessary).[21][23]
c. Transfer the filtrate to a separatory funnel and wash successively with:
1 M HCl (2x) - to remove excess DIPEA and any unreacted DIC.
Saturated NaHCO₃ solution (2x) - to remove HOBt and unreacted carboxylic acid.
Brine (1x) - to remove residual water.
d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
5. Purification:
a. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure protected dipeptide.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following table provides guidance on diagnosing and resolving common issues.[16]
1. Use fresh, anhydrous reagents. 2. Increase reaction time or temperature slightly (to RT). 3. For very difficult couplings, consider HATU/HOAt.[16][27]
Low Yield / N-Acylurea Byproduct
Rearrangement of O-acylisourea before HOBt interception.
Check MS for a peak corresponding to product + DIU mass.
Ensure HOBt is added with or before DIC. Use at least 1.1 equivalents of HOBt to ensure rapid interception.[16]
Racemization Detected (Diastereomers in HPLC/NMR)
1. Oxazolone formation. 2. Excess base (DIPEA). 3. Elevated temperature.
Chiral HPLC analysis.
1. Keep the reaction temperature at 0 °C during activation and initial coupling. 2. Use no more than 1.05 eq of DIPEA. 3. Minimize pre-activation time.[16][21][28]
Difficulty Removing DIU Byproduct
DIU is generally soluble but can sometimes co-elute with the product.
Check purity of fractions by TLC/HPLC.
Adjust chromatography solvent polarity. If issues persist, consider using EDC·HCl in solution phase, as the resulting urea is water-soluble and easily removed.[21]
Conclusion
The DIC/HOBt coupling methodology represents a gold standard for peptide synthesis, offering a superb balance of reactivity, cost-effectiveness, and safety. Its mechanism, centered on the HOBt-mediated suppression of racemization and N-acylurea formation, provides a reliable pathway to high-purity products. When combined with a sound orthogonal protecting group strategy, such as the use of Z and OBzl groups for lysine, this method empowers researchers to construct complex peptide fragments with confidence. By understanding the underlying chemical principles and adhering to the detailed protocols and troubleshooting advice presented herein, scientists can effectively leverage this powerful tool in the pursuit of novel therapeutics and research agents.
References
Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. PubMed.
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Chem-Impex.
In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?
DIC purum, = 98.0 GC 693-13-0. Sigma-Aldrich.
Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole). Aapptec Peptides.
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies.
N,N'-Diisopropylcarbodiimide. Wikipedia.
N,N′-Diisopropylcarbodiimide (DIC) is a liquid carbodiimide used in peptide synthesis. Synlett.
Effect of tertiary amine on the carbodiimide-medi
Diisopropylcarbodiimide. Enamine.
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
The Benzyl Ester Advantage: A Comparative Guide to C-Terminal Protection in Peptide Synthesis. Benchchem.
Amino Acid Deriv
H-Lys(Z)-OBzl•HCl.
Benzyl Ester vs.
Troubleshooting incomplete coupling of 8-Aminooctanoic acid in peptide synthesis. Benchchem.
Epimeris
How to prevent racemization of serine during peptide coupling. Benchchem.
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups. RSC Publishing.
Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine. Benchchem.
Synthesis of Peptides. Science of Synthesis.
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PMC.
Protection of Functional Groups. Science of Synthesis.
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis. Benchchem.
Preparation of amino-protected lysine derivatives.
Application Notes and Protocols: Step-by-Step H-Lys(Z)-OBzl Incorporation in Solid-Phase Synthesis
Abstract This comprehensive guide provides a detailed protocol for the incorporation of Nε-benzyloxycarbonyl-L-lysine benzyl ester (H-Lys(Z)-OBzl) into a growing peptide chain during solid-phase peptide synthesis (SPPS)....
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide provides a detailed protocol for the incorporation of Nε-benzyloxycarbonyl-L-lysine benzyl ester (H-Lys(Z)-OBzl) into a growing peptide chain during solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in drug development engaged in the chemical synthesis of peptides. We will delve into the rationale behind the use of the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups, provide step-by-step instructions for the coupling process, and discuss the subsequent deprotection and cleavage strategies. The protocols outlined herein are designed to ensure high coupling efficiency and yield of the final peptide product.
Introduction to H-Lys(Z)-OBzl in Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of peptides in a stepwise manner on an insoluble polymeric support.[1][2] A critical aspect of successful SPPS is the use of protecting groups to prevent unwanted side reactions at the reactive side chains of amino acids.[3] Lysine, with its primary amine on the side chain, requires robust protection to avoid the formation of branched peptides.[4]
H-Lys(Z)-OBzl is a derivative of lysine where the ε-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is protected as a benzyl ester (OBzl).[5][6] The Z group is a well-established amine protecting group, stable under moderately acidic and basic conditions, making it compatible with various SPPS strategies.[7][8] The benzyl ester provides protection for the C-terminus. Both the Z and OBzl groups are typically removed simultaneously under strong acidic conditions or by catalytic hydrogenolysis, a process often employed in the final cleavage step to release the fully deprotected peptide from the solid support.[9][10][11]
This application note will focus on the Boc/Bzl protection strategy, where the temporary Nα-protection is provided by the acid-labile tert-butyloxycarbonyl (Boc) group, and more stable benzyl-based groups protect the side chains.[3]
Choice of resin depends on the desired C-terminus (e.g., Wang for acids, Rink Amide for amides).
Dichloromethane (DCM)
Anhydrous
Standard Supplier
Used for resin swelling and washing.
N,N-Dimethylformamide (DMF)
Anhydrous
Standard Supplier
Primary solvent for coupling and washing steps.
Trifluoroacetic acid (TFA)
Reagent Grade
Standard Supplier
For Boc-group deprotection.
Diisopropylethylamine (DIEA)
Reagent Grade
Standard Supplier
Base for neutralization and activation.
Coupling Reagents (e.g., HBTU, HATU, DIC)
Peptide Synthesis Grade
Standard Supplier
To activate the carboxylic acid for amide bond formation.
HOBt or OxymaPure®
Peptide Synthesis Grade
Standard Supplier
Additive to suppress racemization and improve coupling efficiency.
Ninhydrin Test Kit
Standard Supplier
For monitoring the completion of the coupling reaction.[13]
Piperidine
Reagent Grade
Standard Supplier
For Fmoc-deprotection if using an Fmoc/tBu strategy.
Cleavage Cocktail (e.g., HF, TFMSA, TFA-based)
Dependent on the resin and side-chain protecting groups.
Scavengers (e.g., p-cresol, thioanisole, water)
Reagent Grade
Standard Supplier
To trap reactive cations generated during cleavage.[14]
Experimental Protocols
Resin Preparation and Swelling
Proper swelling of the resin is crucial for efficient diffusion of reagents into the polymer matrix.[2]
Protocol:
Place the desired amount of resin in a reaction vessel.
Add anhydrous DCM to cover the resin.
Gently agitate for 20-30 minutes.
Drain the DCM and wash the resin three times with DMF.
Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
Protocol:
Add a solution of 50% TFA in DCM to the swollen resin.
Agitate for 1-2 minutes.
Drain the TFA solution.
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.[15]
H-Lys(Z)-OBzl Coupling
This protocol describes the incorporation of H-Lys(Z)-OBzl into the peptide sequence.
Protocol:
Neutralization: Treat the deprotected peptide-resin with a 5-10% solution of DIEA in DMF for 5-10 minutes. Repeat this step to ensure complete neutralization of the N-terminal ammonium salt.[15][16]
Amino Acid Activation: In a separate vial, dissolve H-Lys(Z)-OBzl·HCl (3 equivalents relative to resin loading), a coupling reagent like HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIEA (6 eq.) to neutralize the hydrochloride salt and activate the carboxylic acid. Allow the activation to proceed for 5-10 minutes.
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.[16]
Agitate the reaction mixture for 1-2 hours at room temperature.[16]
Monitoring the Coupling Reaction: Perform a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines.[13][17] A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[13][18]
Post-Coupling Washing
Thorough washing is essential to remove excess reagents and byproducts before proceeding to the next cycle.[15]
Protocol:
Drain the coupling solution.
Wash the resin with DMF (5x).
Wash the resin with DCM (3x).
The resin is now ready for the next deprotection and coupling cycle.
Workflow for H-Lys(Z)-OBzl Incorporation
Caption: A single cycle of solid-phase peptide synthesis for the incorporation of H-Lys(Z)-OBzl.
Cleavage and Deprotection of Z and OBzl Groups
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.[1] For the Boc/Bzl strategy, this is typically achieved with strong acids.
Catalytic Hydrogenolysis
This method is a mild alternative for cleaving Z and OBzl groups, particularly in solution-phase synthesis, but can be adapted for on-resin cleavage in specific cases.[8][19]
Protocol for Solution Phase (Post-Cleavage):
Dissolve the protected peptide in a suitable solvent like methanol or ethanol.
Carefully add 10% Palladium on carbon (Pd/C) catalyst.[9][19]
Stir the mixture under a hydrogen atmosphere (e.g., a hydrogen-filled balloon) at room temperature.[19]
Monitor the reaction by an appropriate analytical method (e.g., HPLC, mass spectrometry).
Upon completion, filter the mixture through Celite to remove the catalyst.[8]
Evaporate the solvent to obtain the deprotected peptide.
Strong Acid Cleavage
This is the most common method for simultaneous cleavage from the resin and deprotection in the Boc/Bzl strategy.[20]
Protocol:
Preparation: After the final coupling and deprotection cycle, wash the resin thoroughly with DCM and dry it under vacuum.
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for removing Z and OBzl groups is anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[20] Scavengers such as p-cresol and thioanisole are crucial to prevent side reactions with sensitive amino acids.[14]
Cleavage Reaction: Transfer the dried peptide-resin to a specialized cleavage apparatus. Add the cleavage cocktail and stir at 0°C to room temperature for 1-2 hours.
Peptide Precipitation: After the cleavage is complete, precipitate the crude peptide by adding it to cold diethyl ether.[14]
Washing and Isolation: Wash the peptide precipitate several times with cold ether to remove scavengers and organic byproducts. Centrifuge to collect the peptide pellet.[14]
Purification: Dissolve the crude peptide in a suitable aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Deprotection and Cleavage Strategy
Caption: General workflow for the final cleavage and purification of the peptide.
Troubleshooting and Key Considerations
Incomplete Coupling: As detected by a positive Kaiser test, this can be due to steric hindrance, aggregation of the peptide chain, or insufficient activation.[21] A second coupling is often sufficient to drive the reaction to completion.
Racemization: The use of additives like HOBt or OxymaPure® during activation helps to minimize the risk of racemization at the chiral center of the amino acid.
Side Reactions during Cleavage: The benzyl and benzyloxycarbonyl groups can lead to side reactions during acid cleavage. The inclusion of appropriate scavengers is critical to trap the resulting carbocations and prevent modification of sensitive residues like tryptophan and tyrosine.[14]
Conclusion
The successful incorporation of H-Lys(Z)-OBzl in solid-phase peptide synthesis is a routine yet critical step in the assembly of complex peptides. The robustness of the Z and OBzl protecting groups under the conditions of Boc-SPPS makes this a reliable strategy. By following the detailed protocols for coupling, monitoring, and final cleavage outlined in this guide, researchers can achieve high yields and purity of their target peptides. Careful attention to reaction conditions, thorough washing, and the use of appropriate scavengers during cleavage are paramount to success.
References
Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
PubMed. (n.d.). Conductance measurements in solid phase peptide synthesis. I. Monitoring coupling and deprotection in Fmoc chemistry.
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
AAPPTec. (n.d.). Technical Support Information Bulletin 1162 - Standard Removal of Z Protecting Group.
PubMed. (n.d.). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
BenchChem. (2025). Application Notes and Protocols for Z-Glu-OBzl in Solid-Phase Peptide Synthesis (SPPS).
Vertex AI Search. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
Application Note: Preparation of H-Lys(Z)-OBzl from Unprotected L-Lysine
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Strategic Overview In the highly demanding field of peptide thera...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Strategic Overview
In the highly demanding field of peptide therapeutics—particularly in the synthesis of complex multi-step sequences like GLP-1 analogs—the purity and orthogonal protection of amino acid building blocks dictate the success of downstream solid-phase peptide synthesis (SPPS). Unprotected L-lysine presents a classic regioselectivity challenge due to the presence of two primary amines: the
α
-amine and the
ϵ
-amine.
To synthesize H-Lys(Z)-OBzl (where the
ϵ
-amine is protected by a benzyloxycarbonyl/Z group, the
α
-carboxyl is protected as a benzyl ester, and the
α
-amine remains free), a highly controlled, two-step synthetic strategy is required. This guide details the causality, mechanistic rationale, and validated step-by-step protocols for achieving high-yield, regioselective synthesis of this critical building block.
Mechanistic Causality & Experimental Design
Regioselective
ϵ
-Protection via Cu(II) Chelation
Direct reaction of L-lysine with benzyl chloroformate (Z-Cl) yields an inseparable mixture of
α
-Z,
ϵ
-Z, and
α,ϵ
-di-Z derivatives. To achieve absolute regioselectivity, the
α
-amine and
α
-carboxyl groups must be temporarily masked.
The addition of Cu(II) sulfate in a mildly basic aqueous solution results in the formation of a thermodynamically stable, square-planar copper(II) chelate complex[1]. Because of the optimal geometry required to form a five-membered chelate ring, the Cu(II) ion exclusively coordinates with the
α
-moieties. The
ϵ
-amine, separated by a flexible four-carbon aliphatic chain, is sterically excluded from the coordination sphere and remains fully reactive. Following
ϵ
-protection with Z-Cl, the copper complex is dismantled. Modern scalable protocols employ sodium hydrosulfide (NaSH) to precipitate the copper as insoluble copper(II) sulfide (CuS), allowing for the safe isolation of the intermediate H-Lys(Z)-OH [2].
Figure 1: Mechanistic pathway of regioselective ε-amino protection via Cu(II) chelation.
Carboxyl Protection via Azeotropic Esterification
The subsequent esterification of the
α
-carboxyl group poses a severe risk of intermolecular amidation (polymerization) if traditional coupling reagents (e.g., EDC/NHS) are used, due to the exposed
α
-amine.
To circumvent this, a Fischer-type esterification is employed. By refluxing H-Lys(Z)-OH with benzyl alcohol and a stoichiometric excess of p-toluenesulfonic acid (pTsOH) in toluene, the
α
-amine is fully protonated, rendering it non-nucleophilic. The reaction is driven to completion by the continuous removal of water via a Dean-Stark apparatus. This method prevents self-condensation and yields the highly stable, crystalline H-Lys(Z)-OBzl · pTsOH salt[3].
Figure 2: Two-step synthetic workflow for the preparation of H-Lys(Z)-OBzl from L-Lysine.
Quantitative Data & Reagent Summaries
Table 1: Reagent Stoichiometry for Step 1 (H-Lys(Z)-OH Synthesis)
| Appearance | White powder | White crystalline powder |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of the Intermediate H-Lys(Z)-OH
This protocol utilizes a self-validating visual checkpoint: the stability of the deep blue copper complex during acylation.
Complexation: Dissolve L-Lysine HCl (0.5 mol) in 500 mL of distilled water. Add 10% aqueous NaOH to adjust the pH to 8.5. Add CuSO₄ · 5H₂O (0.275 mol) in portions. The solution will immediately turn a brilliant, deep blue, indicating successful complexation.
Acylation: Cool the reaction mixture to 0–4 °C using an ice bath. Slowly add Benzyl chloroformate (Z-Cl, 0.55 mol) dropwise over 1 hour. Concurrently, add 10% NaOH dropwise to maintain the pH strictly between 8.5 and 9.0.
Self-Validation Checkpoint: The solution must remain deep blue. A shift to green or brown indicates complex dissociation and failure of regioselectivity.
Precipitation: Stir the mixture for an additional 2 hours at room temperature. Filter the precipitated
ϵ
-Z-Lysine copper complex and wash thoroughly with water and cold acetone to remove unreacted Z-Cl.
Decomplexation: Suspend the blue complex in 1 L of water. Add NaSH (0.6 mol) and stir vigorously for 1 hour[2]. The solution will turn black as insoluble CuS precipitates.
Isolation: Filter the mixture through a pad of Celite to remove CuS. Adjust the clear filtrate to pH 6.0 using dilute HCl. The intermediate H-Lys(Z)-OH will precipitate as a white solid. Filter, wash with water, and dry under vacuum.
Protocol B: Synthesis of H-Lys(Z)-OBzl · pTsOH
This protocol utilizes azeotropic distillation to drive the reaction, yielding a highly stable tosylate salt.
Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add H-Lys(Z)-OH (0.2 mol), p-toluenesulfonic acid monohydrate (0.22 mol), benzyl alcohol (1.0 mol), and toluene (400 mL).
Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). As the reaction proceeds, the suspended solids will dissolve, and water will begin to collect in the Dean-Stark trap.
Monitoring: Continue refluxing until water evolution ceases (typically 4–6 hours).
Self-Validation Checkpoint: The theoretical volume of water collected should be approximately 7.2 mL (3.6 mL from esterification + 3.6 mL from the pTsOH hydrate).
Precipitation: Cool the reaction mixture to room temperature. Slowly pour the solution into 1 L of vigorously stirred, ice-cold diethyl ether to precipitate the product.
Purification: Filter the resulting white crystalline solid under vacuum. Wash the filter cake thoroughly with diethyl ether (3 × 200 mL) to remove all residual benzyl alcohol and toluene.
Crystallization: Recrystallize the crude product from hot ethanol/diethyl ether to yield pure H-Lys(Z)-OBzl · pTsOH [3].
Quality Control & Validation
To ensure the integrity of the synthesized building block prior to peptide coupling, the following QC checks must be performed:
TLC Analysis: Run on silica gel (Eluent: n-butanol/acetic acid/water 4:1:1). The product should show a single spot. It must test positive for Ninhydrin (confirming the free
α
-amine) and positive for UV absorption at 254 nm (confirming the presence of the Z and Bzl aromatic rings).
Melting Point: The isolated pTsOH salt should exhibit a sharp melting point (typically 113–115 °C). If the HCl salt was prepared via an alternative SOCl₂ method, the melting point should be 138–140 °C[4].
LC-MS: Confirm the mass of the free base (
[M+H]+
= 371.4 m/z).
how to resolve h-lys(z)-obzl solubility issues in dmf and dcm
Focus: Resolving H-Lys(Z)-OBzl Solubility Issues in DMF and DCM Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers, scientists, and drug development professionals encountering sol...
Author: BenchChem Technical Support Team. Date: April 2026
Focus: Resolving H-Lys(Z)-OBzl Solubility Issues in DMF and DCM
Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers, scientists, and drug development professionals encountering solubility barriers during solution-phase (LPPS) or solid-phase peptide synthesis (SPPS). We do not just provide quick fixes; we explain the physical chemistry behind the protocols so you can adapt them to your specific synthetic workflows.
Diagnostic FAQs: Understanding the Mechanism
Q: Why does my H-Lys(Z)-OBzl powder form a cloudy suspension in DCM and a viscous, incomplete solution in DMF?A: The root cause lies in the chemical state of the reagent. Commercially available H-Lys(Z)-OBzl is almost exclusively supplied as a hydrochloride (HCl) or p-toluenesulfonate (TosOH) salt to prevent auto-condensation and degradation of the free amine[1].
While the benzyloxycarbonyl (Z) and benzyl ester (OBzl) protecting groups are highly hydrophobic, the protonated α-amine (
NH3+
) and its counterion (
Cl−
) form a rigid, high-energy ionic crystal lattice. Dichloromethane (DCM) is a non-polar, low-dielectric solvent (
ϵ≈9.1
) incapable of breaking this ionic lattice. N,N-Dimethylformamide (DMF) is a polar aprotic solvent (
ϵ≈38.2
) that can partially solvate the salt, but the bulky hydrophobic protecting groups hinder complete dissolution, leading to viscous or cloudy mixtures[2].
Q: How does neutralization resolve this solubility barrier?A: Adding a sterically hindered tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), neutralizes the HCl salt. This acid-base reaction releases the free
α
-amine of H-Lys(Z)-OBzl. The free base form is highly lipophilic and readily solvates in both DCM and DMF, instantly converting the cloudy suspension into a clear, reactive solution ready for coupling.
Q: Are there alternative solvents if I cannot add a base prior to coupling?A: If pre-neutralization is incompatible with your specific coupling reagent (e.g., risk of epimerization with certain phosphonium salts before the carboxyl component is activated), you can utilize solvent disruption. Adding 10-25% v/v of Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to your DMF disrupts intermolecular hydrogen bonding and enhances the solvation of the ionic species[3].
Quantitative Data Presentation
To assist in solvent selection, the table below summarizes the expected physical state of H-Lys(Z)-OBzl under various standard synthetic conditions.
Table 1: Solubility Profile of H-Lys(Z)-OBzl·HCl across Solvent Systems
Solvent System
Chemical State
Dielectric Constant (
ϵ
)
Solubility Status
Visual Observation
100% DCM
HCl Salt
9.1
Insoluble (< 0.05 M)
White, opaque suspension
100% DMF
HCl Salt
38.2
Partially Soluble (~0.1 M)
Cloudy, highly viscous
DMF + 20% DMSO
HCl Salt
~41.0
Soluble (up to 0.3 M)
Clear solution, slight viscosity
DCM + 1.2 eq DIPEA
Free Base
9.1
Highly Soluble (> 0.5 M)
Instant clear solution
DMF + 1.2 eq DIPEA
Free Base
38.2
Highly Soluble (> 0.5 M)
Instant clear solution
Mechanistic and Troubleshooting Workflows
The following diagrams map the physical chemistry of the dissolution process and provide a rapid decision-making tree for bench scientists.
Figure 1: Mechanistic causality of H-Lys(Z)-OBzl dissolution via base-mediated neutralization.
Figure 2: Troubleshooting decision tree for rapidly resolving peptide building block solubility issues.
The following protocols are designed as self-validating systems. The visual transition from a suspension to a clear solution serves as an immediate indicator of experimental success.
Protocol A: Standard Base-Mediated Dissolution (Recommended)
Objective: Rapidly dissolve H-Lys(Z)-OBzl·HCl in DCM or DMF for immediate coupling.
Weighing: Accurately weigh the required amount of H-Lys(Z)-OBzl·HCl into a dry, inert reaction vessel.
Solvent Addition: Add the primary solvent (DCM or DMF) to achieve your target concentration (typically 0.1 M to 0.5 M).
Validation Check: The mixture will appear as a cloudy, opaque suspension. Do not proceed to coupling in this state.
Neutralization: Add 1.1 to 1.2 molar equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise under gentle magnetic stirring.
Causality: The slight excess of base ensures complete deprotonation of the hydrochloride salt without creating an overly basic environment that could trigger unwanted side reactions (e.g., premature Fmoc deprotection if utilized in a mixed strategy).
Validation: Stir for 1-2 minutes. The suspension will rapidly transition into a clear, homogenous solution. The lipophilic free base is now fully solvated and ready for addition to the activated carboxyl component.
Objective: Dissolve the salt form when pre-neutralization is contraindicated by your specific coupling chemistry.
Weighing: Weigh H-Lys(Z)-OBzl·HCl into the reaction vessel.
Co-solvent Addition: Add 20% of the final intended volume as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).
Causality: These highly polar, high-dielectric solvents are capable of disrupting the rigid ionic lattice of the salt without the need for chemical neutralization.
Primary Solvent Addition: Dilute to the final volume with DMF. (Note: Avoid DCM for this protocol, as DMSO/DCM mixtures can lead to biphasic separation or oxidation side-reactions over time).
Agitation: Sonicate the mixture for 5 minutes at room temperature until a clear solution is achieved.
References
Title: Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media
Source: National Institutes of Health (NIH) - PubMed Central
URL: [Link]
Title: Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis (US20140128572A1)
Title: Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives
Source: ResearchGate
URL: [Link]
Technical Support Center: Troubleshooting Incomplete Z-Group Deprotection of H-Lys(Z)-OBzl
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stalled deprotection reactions when working with complex amino acid derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stalled deprotection reactions when working with complex amino acid derivatives.
When attempting the global deprotection of H-Lys(Z)-OBzl to yield free L-lysine (H-Lys-OH), the goal is to simultaneously cleave the
ϵ
-benzyloxycarbonyl (Z or Cbz) protecting group and the
α
-benzyl ester (OBzl). However, incomplete removal of the Z-group is a notorious bottleneck. This guide dissects the mechanistic causality behind this failure and provides self-validating, field-proven protocols to ensure complete cleavage.
Mechanistic Insight: The
α
-Amine Poisoning Effect
The structural nature of H-Lys(Z)-OBzl presents a specific chemical conflict during standard catalytic hydrogenolysis (H₂ / Pd-C). Because the
α
-amino group is unprotected (a free primary amine), it acts as a strong Lewis base. In solution, this free amine coordinates directly to the empty d-orbitals of the palladium catalyst, effectively blocking the active sites required for the oxidative addition and subsequent hydrogenolysis of the benzylic C-O bond[1].
This complexation deactivates the catalyst, leading to stalled reactions and incomplete removal of the
ϵ
-Z group[2]. Furthermore, standard Pd-catalyzed conditions can be highly sensitive to substrate solubility changes as the reaction progresses, compounding the stalling effect[3],[4]. To achieve complete deprotection, the nucleophilicity of the free amine must be neutralized.
Diagnostic Flowchart
Caption: Diagnostic workflow for resolving incomplete Z-group deprotection in H-Lys(Z)-OBzl.
Troubleshooting FAQs
Q1: My catalytic hydrogenation of H-Lys(Z)-OBzl stalls at ~50% conversion. How do I prevent catalyst poisoning?A1: The most effective solution is to protonate the free
α
-amine. By adding 1–5% (v/v) glacial acetic acid (AcOH) or a stoichiometric amount of HCl to your solvent (e.g., MeOH or EtOH), you convert the nucleophilic amine into a non-coordinating ammonium salt. This simple modification prevents Pd complexation and drives the hydrogenolysis of both the Z and OBzl groups to completion[1].
Q2: I added acetic acid, but the reaction is still sluggish. What else could be wrong?A2: Check your solvent system and mass transfer. H-Lys(Z)-OBzl can exhibit poor solubility in pure alcohols once partially deprotected. Utilizing a solvent mixture like MeOH/H₂O or adding a co-solvent like THF can significantly improve solubility and substrate access to the catalyst[1]. Additionally, ensure you are using a sufficient loading of 10% Pd/C (typically 10-20% w/w relative to the substrate) and that your hydrogen source is maintaining adequate, uninterrupted pressure[4].
Q3: Can I use acidolysis instead of catalytic hydrogenation to bypass metal poisoning?A3: Yes. Strong acids like HBr/AcOH (33 wt%) will effectively cleave both the Z and OBzl groups, bypassing the need for transition metals entirely[3]. However, acidolysis generates highly reactive benzyl carbocations. If you do not include a nucleophilic scavenger (e.g., anisole or phenol), these carbocations will re-alkylate the
ϵ
-amine, leading to incomplete effective deprotection and a complex impurity profile.
Quantitative Data: Comparison of Deprotection Strategies
The table below summarizes the expected performance of various deprotection strategies when applied to H-Lys(Z)-OBzl.
Rationale: Protonating the free
α
-amine of H-Lys(Z)-OBzl prevents it from acting as a Lewis base ligand, thereby protecting the active sites of the Pd catalyst from deactivation[1].
Substrate Preparation: Dissolve 1.0 mmol of H-Lys(Z)-OBzl in 10 mL of a Methanol/Glacial Acetic Acid mixture (95:5 v/v). Sonicate briefly to ensure complete dissolution.
Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Palladium on Carbon (Pd/C) at 15% weight equivalents relative to the substrate. (Safety Note: Dry Pd/C is pyrophoric; never add solvent directly to dry catalyst in the presence of oxygen).
Atmosphere Exchange: Seal the reaction vessel. Evacuate the flask under vacuum and backfill with Hydrogen gas (H₂) using a balloon. Repeat this cycle three times to ensure a completely inert, hydrogen-rich atmosphere[4].
Reaction Execution: Stir the suspension vigorously at room temperature (20–25 °C) for 2 to 4 hours. The acetic acid maintains the
α
-amine as an ammonium cation, preventing Pd coordination.
Self-Validation & Monitoring: Monitor the reaction via LC-MS. The complete disappearance of the +134 Da (Z-group) and +90 Da (Bzl-group) mass peaks, converging into a single peak corresponding to H-Lys-OH, validates the completion of the reaction.
Workup & Isolation: Purge the flask with N₂. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional MeOH[4]. Concentrate the filtrate under reduced pressure and co-evaporate with toluene to remove residual acetic acid, yielding the crude H-Lys-OH acetate salt.
Protocol B: Acidolysis via HBr/AcOH (Orthogonal Strategy)
Rationale: Strong acid cleavage bypasses metal poisoning entirely[3]. Scavengers are strictly required to trap the reactive benzyl carbocations generated during the cleavage of both protecting groups, preventing irreversible re-alkylation.
Scavenger Mixing: In a round-bottom flask, dissolve 1.0 mmol of H-Lys(Z)-OBzl in 2.0 mL of glacial acetic acid. Add 10 equivalents of anisole (or phenol) to act as a carbocation scavenger.
Acid Addition: Slowly add 5.0 mL of 33% wt HBr in acetic acid. (Caution: Perform in a well-ventilated fume hood; HBr is highly corrosive).
Reaction Execution: Stir the mixture at room temperature for 1.5 hours. The solution will typically turn slightly orange or red due to the formation of scavenger-carbocation adducts.
Self-Validation: Remove a 10 µL aliquot, dilute it in cold diethyl ether to precipitate the peptide, and analyze the pellet via LC-MS. The absence of benzylated lysine adducts confirms that the scavenger concentration was sufficient.
Precipitation & Washing: Pour the bulk reaction mixture into 50 mL of ice-cold diethyl ether. The fully deprotected H-Lys-OH hydrobromide salt will precipitate as a white solid. Centrifuge the suspension, decant the ether, and wash the pellet twice more with fresh cold ether to remove all traces of anisole and residual acid. Dry under vacuum.
Technical Support Center: Optimizing HPLC Purification for H-Lys(Z)-OBzl Containing Peptides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of highly protected, hydrophobic peptide sequences. Peptides containing H-Ly...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of highly protected, hydrophobic peptide sequences. Peptides containing H-Lys(Z)-OBzl—where the lysine side-chain is masked by a benzyloxycarbonyl (Z) group and the C-terminus by a benzyl ester (OBzl)—present severe chromatographic challenges.
This guide is designed to move beyond basic troubleshooting by explaining the causality behind these challenges and providing self-validating experimental protocols to ensure your purification workflows are robust, reproducible, and scientifically sound.
Part 1: Diagnostic Decision Tree
Before adjusting your instrument parameters, use the following logical workflow to diagnose the root cause of poor resolution or low recovery during the purification of protected peptides.
Workflow for diagnosing and resolving HPLC purification issues in hydrophobic protected peptides.
Part 2: Frequently Asked Questions (Mechanistic Insights)
Q1: Why do peptides containing H-Lys(Z)-OBzl exhibit such severe peak broadening and low recovery on standard C18 columns?A1: The root cause lies in the fundamental alteration of the peptide's physicochemical properties. The Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups neutralize the inherent polarity of the lysine
ϵ
-amine and the terminal carboxylate, replacing them with bulky, aromatic rings[1]. In an aqueous mobile phase, these aromatic domains undergo rapid hydrophobic collapse and
π−π
stacking to minimize water exposure, leading to severe intermolecular aggregation[2][3]. When injected onto a densely packed C18 column, this extreme hydrophobicity results in irreversible adsorption to the stationary phase, causing broad, tailing peaks or a complete loss of product[4][5].
Q2: My peptide precipitates immediately upon injection into the HPLC system. How can I prevent this?A2: This phenomenon is caused by the sudden shift in the dielectric constant when your sample diluent mixes with the highly aqueous Mobile Phase A at the column head. To prevent this, you must disrupt the hydrogen bonding and hydrophobic interactions that drive aggregation. Incorporating 10–20% trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) into your sample diluent acts as a chaotropic shield, maintaining the peptide in a solvated state[6].
Q3: How does modulating the column temperature improve the resolution of these protected peptides?A3: Elevating the column temperature to 40–60 °C is one of the most effective thermodynamic interventions for hydrophobic peptides[4]. Increased thermal energy disrupts inter-molecular aggregation and drastically improves the mass transfer kinetics between the mobile and stationary phases. Furthermore, heating reduces the viscosity of the mobile phase, which lowers system backpressure and results in sharper, better-resolved peaks[4].
Part 3: Quantitative Parameter Optimization
To successfully purify H-Lys(Z)-OBzl containing peptides, standard RP-HPLC parameters must be aggressively modified. The table below summarizes the quantitative shifts required.
Parameter
Standard Peptide Condition
Optimized H-Lys(Z)-OBzl Condition
Mechanistic Rationale
Stationary Phase
C18 (Octadecyl), 100 Å
C8 or C4 (Butyl), 300 Å
Reduces excessive hydrophobic retention and prevents irreversible binding to the silica matrix[4].
Column Temperature
20–25 °C (Ambient)
40–60 °C
Increases kinetic energy, disrupts
β
-sheet aggregation, and improves mass transfer[4].
Sample Diluent
100% Aqueous or 5% ACN
10–20% TFE or HFIP in Buffer
Solubilizes highly hydrophobic aromatic protecting groups prior to injection[6].
Mobile Phase B
100% Acetonitrile (ACN)
ACN with 10–30% Isopropanol
Isopropanol enhances the elution strength for strongly retained hydrophobic species[4].
Part 4: Self-Validating Troubleshooting Protocol
Do not rely on trial and error. The following step-by-step methodology incorporates built-in validation checkpoints to ensure that every experimental variable is strictly controlled.
Step 1: Chaotropic Sample Solubilization
Weigh your crude H-Lys(Z)-OBzl peptide and dissolve it in a mixture of 80% standard buffer and 20% Trifluoroethanol (TFE)[6].
Vortex for 2 minutes and sonicate in a water bath at 30 °C for 5 minutes.
Validation Checkpoint: Centrifuge the sample at 10,000
×
g for 5 minutes. If a visible pellet forms, the peptide is aggregating. Do not inject. Incrementally increase the TFE concentration (up to 30%) or add a drop of formic acid until the post-centrifugation supernatant is completely clear.
Step 2: Column Selection & Thermal Equilibration
Install a wide-pore (300 Å) C4 or C8 column. Avoid C18 columns for fully protected sequences[4].
Set the column oven compartment to 50 °C.
Flush the system with 50% Mobile Phase B (ACN + 10% Isopropanol) for 15 minutes.
Validation Checkpoint: Monitor the system backpressure. A stable, significantly lowered backpressure (compared to ambient temperature) confirms that the mobile phase viscosity has dropped and the column is properly thermally equilibrated[4].
Step 3: Gradient Elution & Mass Balance Verification
Program a shallow gradient: 30% to 90% Mobile Phase B over 40 minutes (1.5% B/min).
Perform a 1 µg analytical injection of your solubilized peptide.
Validation Checkpoint (The "Blank Flush" Test): Immediately following the primary gradient run, program a secondary 10-minute isocratic flush at 100% Mobile Phase B. If a secondary peak elutes during this flush, your peptide is experiencing irreversible binding during the primary run. This dictates that you must either increase the column temperature further or switch to an even less retentive stationary phase (e.g., from C8 to C4).
overcoming steric hindrance in h-lys(z)-obzl peptide coupling
Welcome to the Technical Support Center for Advanced Peptide Synthesis . This portal is designed for researchers, chemists, and drug development professionals facing kinetic and steric bottlenecks during peptide assembly...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Peptide Synthesis . This portal is designed for researchers, chemists, and drug development professionals facing kinetic and steric bottlenecks during peptide assembly.
Below, you will find our comprehensive troubleshooting architecture for overcoming steric hindrance when coupling to H-Lys(Z)-OBzl , a highly congested nucleophile commonly used in solution-phase peptide synthesis (LPPS) and fragment condensation.
Diagnostic Decision Tree
Before proceeding to the FAQ and protocols, use the diagnostic logic below to identify the optimal coupling strategy for your specific sequence.
Decision tree for troubleshooting incomplete coupling to H-Lys(Z)-OBzl.
Q1: Why does H-Lys(Z)-OBzl specifically suffer from poor coupling kinetics?A: H-Lys(Z)-OBzl acts as the nucleophile (free
α
-amine) in solution-phase coupling. The steric hindrance is twofold. First, the
α
-carboxyl group is protected by a bulky benzyl ester (OBzl), which creates significant local spatial congestion directly adjacent to the nucleophilic center. Second, the
ϵ
-amine is protected by a benzyloxycarbonyl (Z) group. In polar aprotic solvents like DMF, hydrophobic collapse can cause the flexible lysine side chain to fold back, further shielding the
α
-amine. When reacting with a
β
-branched amino acid (e.g., Fmoc-Val-OH), the transition state energy barrier becomes exceptionally high, leading to sluggish kinetics and incomplete reactions.
Q2: Which coupling reagents are best suited to overcome this steric barrier?A: Traditional reagents like HBTU or DCC are often insufficient for highly hindered couplings. We recommend COMU or the DIC/OxymaPure system [1].
COMU is a morpholino-based uronium salt. The morpholine ring is less sterically hindered than the dimethylamino groups found in HATU, allowing for faster activation of the incoming carboxylic acid. Furthermore, its Oxyma-based leaving group is highly reactive[2].
DIC/OxymaPure is an excellent, non-explosive alternative to HOBt/HOAt that provides exceptional solubility and coupling efficiency, particularly in solution-phase synthesis [3].
Q3: How can I minimize the epimerization of the incoming activated amino acid during these forced couplings?A: Epimerization (racemization) primarily occurs via direct enolization or the formation of a 5(4H)-oxazolone intermediate [4]. To suppress this when forcing a sterically hindered coupling, replace standard bases like DIEA (N,N-Diisopropylethylamine) with TMP (2,4,6-trimethylpyridine) . TMP is highly sterically hindered; it is basic enough to neutralize the H-Lys(Z)-OBzl
⋅
HCl salt and facilitate coupling, but too bulky to abstract the
α
-proton of the activated amino acid [5].
Q4: Can Microwave-Assisted Peptide Synthesis (MAPS) help in solution-phase?A: Yes. Microwave irradiation provides rapid, uniform volumetric heating that disrupts intermolecular aggregation and hydrophobic collapse. This thermal energy helps overcome the high activation energy barrier of sterically hindered transition states [6]. However, temperatures should be carefully controlled (typically 50°C for solution phase) to prevent the thermal degradation of the COMU reagent [7].
Quantitative Reagent Comparison
Table 1: Performance metrics of modern coupling reagents for hindered LPPS.
Coupling Reagent
Activation Speed
Epimerization Control
Hydrolytic Stability in DMF
Safety Profile
HATU / HOAt
Fast
Moderate
High (>24 hours)
Explosive hazard (HOAt)
COMU
Very Fast
Excellent (with TMP)
Low (<4 hours)
Safe (Non-explosive)
DIC / OxymaPure
Moderate
Excellent
High (Days)
Safe (Non-explosive)
Mechanistic Pathway
Mechanistic pathway of COMU-mediated activation and coupling to H-Lys(Z)-OBzl.
Self-Validating Experimental Protocols
Protocol A: High-Efficiency Solution-Phase Coupling using COMU/TMP
Use this protocol for coupling highly hindered amino acids (e.g., Fmoc-Ile-OH) to H-Lys(Z)-OBzl.
Reagents Required:
H-Lys(Z)-OBzl
⋅
HCl (1.0 eq)
Fmoc-AA-OH (1.1 eq)
COMU (1.1 eq) - Must be weighed fresh due to hydrolytic instability [7].
TMP (2,4,6-trimethylpyridine) (3.1 eq) - 3.1 eq is required because 1 eq is consumed neutralizing the HCl salt of the Lysine derivative [5].
Anhydrous DMF
Step-by-Step Methodology:
Preparation: Dissolve Fmoc-AA-OH (1.1 eq) and COMU (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
Pre-Activation: Cool the flask to 0°C in an ice bath. Add TMP (2.1 eq) dropwise. Stir for exactly 1 minute . Caution: Prolonged pre-activation increases the risk of oxazolone formation and subsequent epimerization.
Nucleophile Addition: In a separate vial, dissolve H-Lys(Z)-OBzl
⋅
HCl (1.0 eq) in a minimal amount of DMF and add TMP (1.0 eq) to neutralize the hydrochloride salt.
Coupling: Transfer the neutralized H-Lys(Z)-OBzl solution to the pre-activated Fmoc-AA-OH mixture. Allow the reaction to slowly warm to room temperature and stir for 2 hours.
Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in 100 µL of MeCN/H2O (1:1 with 0.1% Formic Acid), and inject into the LC-MS.
Pass Condition: The mass peak corresponding to free H-Lys(Z)-OBzl (
m/z
371.2
[M+H]+
) is fully consumed, and the desired product mass is dominant.
Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% KHSO
4
(aq) (3x), saturated NaHCO
3
(aq) (3x), and brine. Dry over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo.
Protocol B: Microwave-Assisted Coupling with DIC/OxymaPure
Use this protocol if scaling up, as DIC/Oxyma is highly stable in solution and cost-effective[3].
Preparation: Dissolve H-Lys(Z)-OBzl
⋅
HCl (1.0 eq), Fmoc-AA-OH (1.2 eq), and OxymaPure (1.2 eq) in DMF. Add TMP (1.0 eq) to neutralize the Lysine HCl salt.
Activation: Add DIC (1.2 eq) to the mixture.
Microwave Irradiation: Place the vessel in a microwave peptide synthesizer. Apply irradiation to maintain a strict temperature of 50°C for 15 minutes .
Causality: 50°C is sufficient to disrupt the hydrophobic collapse of the Z-group without causing thermal degradation of the Fmoc protecting group or severe epimerization.
Self-Validation Checkpoint (Ninhydrin/Kaiser Test): Spot a small aliquot of the reaction mixture onto a TLC plate. Spray with Ninhydrin reagent and heat.
Pass Condition: No purple/blue color develops, indicating the complete consumption of the primary
α
-amine of H-Lys(Z)-OBzl.
References
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey
Organic Process Research & Development - ACS Publications[Link]
COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents
Journal of Peptide Science - ResearchGate[Link]
Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion
Chemistry - A European Journal - ResearchGate[Link]
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies
ACS Publications[Link]
Technical Support Center: Optimizing Yield in H-Lys(Z)-OBzl Synthesis Pathways
Welcome to the Technical Support Center for Peptide Synthesis Intermediates. As a Senior Application Scientist, I frequently consult with research teams struggling with yield bottlenecks during the preparation of selecti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Peptide Synthesis Intermediates. As a Senior Application Scientist, I frequently consult with research teams struggling with yield bottlenecks during the preparation of selectively protected amino acids. Synthesizing H-Lys(Z)-OBzl (N-epsilon-carbobenzyloxy-L-lysine benzyl ester) presents unique challenges: you must balance the protection of the epsilon-amine with the esterification of the alpha-carboxyl group without inducing racemization or premature deprotection.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to optimize your overall yield.
Core Synthesis Pathways & Optimization Points
Understanding the mechanistic flow of your chosen synthesis route is the first step in diagnosing yield drops. The direct esterification route is highly efficient but sensitive to thermal degradation, while the Boc-protection route requires precise acidic cleavage to prevent side reactions.
Synthesis pathways for H-Lys(Z)-OBzl via direct esterification and Boc-protection routes.
Troubleshooting Guide & FAQs
Diagnostic logic tree for troubleshooting low yields in H-Lys(Z)-OBzl synthesis.
Q: Why is my Fischer-Speier esterification of H-Lys(Z)-OH stalling at 60-70% conversion?
A: The acid-catalyzed esterification of the carboxylic acid group of lysine with benzyl alcohol is a reversible equilibrium reaction that produces water[1]. If the reaction stalls, water is not being efficiently removed from the system. While toluene is traditionally used in a Dean-Stark setup, we strongly recommend switching to cyclohexane . Cyclohexane forms a highly efficient heterogeneous azeotrope with water at a lower boiling point, driving the equilibrium forward to completion without causing the thermal degradation associated with higher-boiling solvents[2].
Q: I am observing significant impurities and a drop in enantiomeric purity (racemization). What is causing this?
A: Racemization in amino acid benzyl ester synthesis is highly dependent on the solvent temperature and the polar effect of the amino acid's side chain. Refluxing in high-boiling solvents like toluene (~110°C) provides excessive thermal energy that promotes the enolization of the alpha-carbon. By substituting toluene with cyclohexane, the reaction temperature is lowered to ~80°C (azeotrope ~69.8°C), preserving the chiral integrity of the alpha-carbon while maintaining >90% esterification yields[2].
Q: During the Boc-deprotection of Boc-Lys(Z)-OBzl, I am losing the Z-protecting group. How do I prevent this?
A: The benzyloxycarbonyl (Z) group is generally stable to mild acids, but prolonged exposure to concentrated trifluoroacetic acid (TFA) during Boc removal can lead to premature cleavage of the Z group from the epsilon-amine[3]. To prevent this, limit deprotection time and use a milder acid cocktail, such as 3-4 M HCl in Ethyl Acetate. If TFA must be used, you must incorporate carbocation scavengers (e.g., anisole or triisopropylsilane) to suppress side reactions and protect the Z-group[3].
Q: How do I efficiently convert the isolated H-Lys(Z)-OBzl p-toluenesulfonate salt to the hydrochloride salt without yield loss?
A: Direct conversion in aqueous media often results in poor yields due to the partial solubility of the free base. A highly efficient organic-phase method involves treating the tosylate salt with exactly 1.0 equivalent of tetramethylguanidine in chloroform[4]. Tetramethylguanidine p-tosylate precipitates quantitatively upon the addition of diethyl ether, driving the reaction to completion. The filtrate containing the free H-Lys(Z)-OBzl can then be treated with methanolic HCl to yield the hydrochloride salt quantitatively[4].
Quantitative Data: Solvent Optimization
The choice of solvent during the azeotropic removal of water is the single most critical factor in preventing racemization and maximizing yield.
Table 1: Quantitative Comparison of Azeotropic Solvents for Amino Acid Benzyl Esterification
Solvent
Boiling Point (°C)
Water Azeotrope Temp (°C)
Enantiomeric Excess (e.e. %)
Safety Profile
Benzene
80.1
69.2
95.6%
High Risk (Banned/Carcinogenic)
Toluene
110.6
85.0
27.0% (Severe Racemization)
Moderate Risk
Cyclohexane
80.7
69.8
95.7%
Low Risk (Recommended)
Data synthesized from comparative chiral HPLC analyses of amino acid benzyl ester p-toluenesulfonates[2].
Validated Experimental Protocols
Protocol A: Azeotropic Esterification of H-Lys(Z)-OH (Cyclohexane Method)
Causality: Utilizing cyclohexane lowers the boiling point of the water azeotrope, preventing the thermal enolization that causes racemization[2].
Self-Validating Metric: The reaction progress is physically validated by the volume of water collected in the Dean-Stark trap. For a 50 mmol scale, exactly 0.9 mL of reaction water (plus water of hydration from the acid) must collect. If the volume plateaus below this, the equilibrium has not been reached.
Step-by-Step:
Charge the Flask: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add H-Lys(Z)-OH (50 mmol), p-toluenesulfonic acid monohydrate (60 mmol), benzyl alcohol (250 mmol, 5 eq), and cyclohexane (150 mL).
Reflux: Heat the mixture to reflux. The theoretical water volume will begin to collect in the trap.
Monitor: Continue refluxing for 4–6 hours until water visibly ceases to collect in the Dean-Stark trap.
Precipitation: Cool the mixture to room temperature. Add ethyl acetate (80-100 mL) and stir vigorously for 1 hour to induce crystallization.
Isolation: Filter the resulting white precipitate (H-Lys(Z)-OBzl • TosOH). Wash thoroughly with cold diethyl ether to remove excess benzyl alcohol and unreacted p-TsOH. Dry under vacuum.
Protocol B: Conversion of Tosylate Salt to Hydrochloride Salt
Causality: Tetramethylguanidine is a strong, non-nucleophilic base that efficiently deprotonates the tosylate salt in an organic solvent without hydrolyzing the benzyl ester[4].
Self-Validating Metric: The complete precipitation of tetramethylguanidine p-tosylate upon ether addition serves as a visual and gravimetric confirmation that the free ester has been fully liberated.
Step-by-Step:
Neutralization: Dissolve H-Lys(Z)-OBzl • TosOH (10 mmol) in anhydrous chloroform (30 mL). Add tetramethylguanidine (10 mmol, 1.0 eq) dropwise while stirring at room temperature.
Precipitation of Byproduct: Slowly add diethyl ether (50 mL) to the solution. Tetramethylguanidine p-tosylate will precipitate quantitatively.
Filtration: Filter off the precipitate. Concentrate the filtrate under reduced pressure to obtain the free H-Lys(Z)-OBzl base as a residue.
Acidification: Dissolve the free base in a minimal amount of dry methanol. Add a stoichiometric amount of methanolic HCl.
Crystallization: Precipitate the final H-Lys(Z)-OBzl • HCl salt by adding cold diethyl ether. Filter and dry under vacuum.
h-lys(z)-obzl vs fmoc-lys(boc)-oh for orthogonal peptide synthesis
An In-Depth Technical Guide to Orthogonal Protection Strategies: H-Lys(Z)-OBzl vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis For researchers, scientists, and drug development professionals, the precise construction of peptid...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Orthogonal Protection Strategies: H-Lys(Z)-OBzl vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the precise construction of peptides is a foundational requirement. The success of any peptide synthesis, particularly for complex or modified sequences, hinges on a robust and well-designed protecting group strategy. An orthogonal protection scheme, which allows for the selective removal of one class of protecting groups under specific conditions without affecting others, is the cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2]
This guide provides an in-depth comparison of two lysine derivatives, H-Lys(Z)-OBzl and Fmoc-Lys(Boc)-OH, representing two distinct philosophical approaches to peptide synthesis: the classical Benzyl/Z-based protection scheme and the modern Fmoc/tBu strategy. Understanding the fundamental chemical differences, experimental implications, and strategic applications of each is critical for optimizing synthesis outcomes.
The Core Principle: A Tale of Two Orthogonalities
The concept of orthogonality in peptide synthesis is about control.[2] We must be able to selectively deprotect the Nα-amino group for chain elongation at every cycle while leaving the side-chain protecting groups intact until the very end.[2][3][4] The choice between H-Lys(Z)-OBzl and Fmoc-Lys(Boc)-OH is a choice between two different orthogonal systems.
The Fmoc/tBu Strategy: This is the most prevalent approach in modern SPPS.[5] It relies on the base-lability of the Nα-Fmoc group for iterative deprotection and the acid-lability of side-chain protecting groups like Boc (tert-butoxycarbonyl) for final cleavage.[][7] This creates a truly orthogonal system where the removal conditions are chemically distinct (base vs. acid).[1][8] Fmoc-Lys(Boc)-OH is the quintessential building block for this strategy.
The Boc/Bzl Strategy: This earlier, yet still powerful, strategy uses the acid-labile Boc group for temporary Nα-protection.[8][9] Side chains are protected with groups, such as Z (benzyloxycarbonyl) and benzyl esters (OBzl), which are stable to the moderate acid (TFA) used for Boc removal but are cleaved by very strong acids like hydrofluoric acid (HF) or by hydrogenolysis.[8][10] This system relies on differential acid lability rather than true orthogonality, as both protecting group classes are removed by acid.[8] H-Lys(Z)-OBzl is a classic reagent within this framework, often used in solution-phase synthesis or specific Boc-SPPS campaigns.
Chemical and Strategic Comparison
The fundamental differences in the protecting groups dictate their compatibility with synthesis workflows, potential side reactions, and ultimate applications.
Feature
H-Lys(Z)-OBzl
Fmoc-Lys(Boc)-OH
Nα-Amino Protection
None (free amine)
Fmoc (Base-labile)
Side-Chain (ε-Amino) Protection
Z (Benzyloxycarbonyl)
Boc (tert-Butoxycarbonyl)
C-Terminal Protection
OBzl (Benzyl ester)
None (free carboxylic acid)
Primary SPPS Strategy
Boc/Bzl; Solution-Phase Synthesis
Fmoc/tBu
Side-Chain Deprotection
Strong acid (HF, HBr/AcOH) or Catalytic Hydrogenolysis (H₂/Pd).[10]
Relies on differential acid lability (TFA vs. HF) or a completely different mechanism (hydrogenolysis).[8]
True orthogonality: Base (Fmoc) vs. Acid (Boc).[7][8]
Key Advantages
Z group is stable to TFA, useful for creating protected peptide fragments.[12] Well-established in Boc-SPPS and solution-phase synthesis.
Mild deprotection conditions for Nα-Fmoc minimize side reactions on the growing peptide chain.[7] High compatibility with a wide range of acid-sensitive residues and modifications.[]
Key Disadvantages
Deprotection requires harsh reagents (HF) or conditions (hydrogenolysis) that are incompatible with some residues (e.g., Met, Cys) and solid-phase techniques.[8][10]
Piperidine can catalyze side reactions like aspartimide or diketopiperazine formation.[13] The tert-butyl cation from Boc deprotection can cause alkylation of sensitive residues if scavengers are not used.[8][14]
Visualizing the Synthetic Workflows
The choice of lysine derivative fundamentally alters the synthetic workflow. The following diagrams illustrate the distinct cyclical processes and deprotection steps.
Caption: Workflow for Fmoc/tBu SPPS using Fmoc-Lys(Boc)-OH.
The Fmoc/tBu strategy demonstrates clear orthogonality. The iterative Nα-deprotection occurs under mild basic conditions, while the final side-chain deprotection and resin cleavage happen under a single, strong acidic step.
Caption: High-level comparison of Fmoc/tBu and Boc/Bzl workflows.
Experimental Protocols & Self-Validating Systems
Every protocol must be a self-validating system. The inclusion of monitoring steps, such as the Kaiser test, ensures that each reaction proceeds to completion before moving to the next, preventing the accumulation of deletion sequences.
Protocol 1: Standard Coupling Cycle in Fmoc-SPPS with Fmoc-Lys(Boc)-OH
This protocol outlines a single, validated cycle of amino acid addition.
Resin Preparation:
Swell 0.1 mmol of Fmoc-loaded resin (e.g., Rink Amide or Wang) in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.[15]
Drain the DMF.
Fmoc Deprotection:
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[16][17]
Agitate for 3 minutes, then drain.
Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.[18]
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Validation (Kaiser Test):
Take a small sample of resin beads.
Perform a Kaiser test. A positive result (blue beads) indicates the presence of free primary amines, confirming successful Fmoc removal. If the test is negative, repeat the deprotection step.
Amino Acid Coupling:
In a separate vial, pre-activate the next amino acid (e.g., 0.5 mmol of Fmoc-Ala-OH) by dissolving it with a coupling agent (e.g., 0.49 mmol HBTU) in DMF.
Add an activation base (e.g., 1.0 mmol N,N-diisopropylethylamine - DIEA) and allow the mixture to react for 2-5 minutes.[19]
Add the activated amino acid solution to the deprotected resin.
Agitate for 1-2 hours.
Validation (Kaiser Test):
Take a small sample of resin beads.
Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated ("double coupling").[20]
Washing:
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to prepare for the next cycle.
Protocol 2: Final Cleavage and Deprotection (Fmoc/tBu Strategy)
This protocol describes the simultaneous cleavage of the peptide from the resin and removal of the Boc side-chain protection on the lysine residue.
Resin Preparation:
After the final coupling cycle, perform a final Fmoc deprotection as described in Protocol 1, Step 2.
Wash the peptide-resin thoroughly with DMF, then DCM, and finally methanol to shrink the resin.[21]
Dry the resin under a high vacuum for at least 4 hours.[21]
Cleavage Cocktail Preparation:
Causality: A cleavage cocktail contains a strong acid (TFA) to cleave the peptide and protecting groups, but also "scavengers" to trap the reactive carbocations (e.g., tert-butyl cations from Boc) that are generated.[8][9][14] The choice of scavengers depends on the peptide sequence.
Prepare a fresh cleavage cocktail. A common choice is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[20] For peptides without sensitive residues, a simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is sufficient.[15]
Cleavage Reaction:
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
Agitate gently at room temperature for 2-3 hours.[19]
Peptide Precipitation and Isolation:
Filter the resin and collect the TFA filtrate into a centrifuge tube.
Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[22]
Centrifuge the suspension to pellet the peptide. Decant the ether.
Wash the peptide pellet twice with cold ether to remove residual scavengers.
Dry the final peptide pellet under vacuum. The product is now ready for purification by RP-HPLC.
Authoritative Grounding & Expert Recommendation
The overwhelming consensus in modern peptide chemistry favors the Fmoc/tBu strategy for its mild conditions, broad compatibility, and true orthogonality.[5][7] Fmoc-Lys(Boc)-OH is the workhorse for this approach, enabling the synthesis of everything from simple dipeptides to complex, modified proteins.[12][15] Its use is central to automated peptide synthesizers and is supported by decades of optimization data.
H-Lys(Z)-OBzl remains a valuable tool in a different context. It is best suited for:
Boc-SPPS: Where its Z-protected side chain is stable to the repetitive TFA treatments used for Nα-Boc removal.[8]
Solution-Phase Synthesis: Where hydrogenolysis can be performed cleanly and efficiently.
Synthesis of Protected Peptide Fragments: The stability of the Z and OBzl groups allows for the creation of larger peptide blocks that can be coupled together in a subsequent fragment condensation strategy.[12]
Final Recommendation: For any standard solid-phase synthesis project, especially those involving long or sensitive sequences, Fmoc-Lys(Boc)-OH is the superior and recommended choice. Its integration into the well-established Fmoc/tBu orthogonal scheme provides a reliable, high-yield, and versatile pathway to pure peptide products. The use of H-Lys(Z)-OBzl should be reserved for specialized projects where the unique stability and deprotection characteristics of the Z/Bzl groups align with a pre-defined Boc-SPPS or solution-phase fragment condensation strategy.
References
Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
Nowick, J. S., et al. (2020).
Wuhan Comings Biotechnology Co., Ltd. (n.d.).
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
ChemPep Inc. (n.d.). Overview of Fmoc Amino Acids.
BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
PubMed. (2024).
BenchChem. (2025).
BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
BenchChem. (2025). Application Notes and Protocols for N3-D-Lys(boc)-oh in Solid-Phase Peptide Synthesis (SPPS) Workflows.
SpringerLink. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.
BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
PMC. (n.d.).
PMC. (2024).
Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
AAPPTec. (2001). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.
Bio-protocol. (2025). Peptide Synthesis.
BenchChem. (2025).
Master Organic Chemistry. (2018).
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
BenchChem. (2025). Application Note: Solid-Phase Synthesis of H-Lys-Gly-OH.HCl.
SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis.
Master Organic Chemistry. (2019). Synthesis of Peptides.
Wikipedia. (n.d.). Peptide synthesis.
BenchChem. (2025). A Comparative Guide: Fmoc-Orn(Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis.
Khadse, S. (2018). Side reactions in peptide synthesis: An overview.
PubMed. (n.d.). Protecting Groups in Peptide Synthesis.
PMC. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectroscopy of H-Lys(Z)-OBzl
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acids is paramount....
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acids is paramount. H-Lys(Z)-OBzl, or Nε-benzyloxycarbonyl-L-lysine benzyl ester, is a critical building block, and its purity and structural integrity directly impact the success of complex peptide assemblies. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and routine analytical technique for the unambiguous structural elucidation of such molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts of H-Lys(Z)-OBzl, offering a comparative perspective against related structures and detailing the experimental rationale.
The Structural Landscape of H-Lys(Z)-OBzl: An NMR Perspective
The molecular architecture of H-Lys(Z)-OBzl, featuring two distinct protecting groups—the benzyloxycarbonyl (Z) group on the ε-amino function and the benzyl (Bzl) ester at the C-terminus—gives rise to a characteristic NMR fingerprint. Understanding the electronic environments of each proton and carbon is key to interpreting its spectra.
Figure 2: Standard workflow for ¹H NMR data acquisition and analysis.
Sample Preparation: Accurately weigh the sample and dissolve it in the chosen deuterated solvent containing TMS.
Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., zg30 on Bruker instruments). Typically, 16 to 64 scans are sufficient.
Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum.
Analysis: Reference the spectrum to the TMS signal at 0.00 ppm. Integrate all signals and determine the multiplicity of each peak.
¹³C NMR Spectroscopy
Validation
Advanced LC-MS Validation Strategies for H-Lys(Z)-OBzl Purity: A Comparative Guide
As peptide therapeutics grow in structural complexity, the purity of starting materials—specifically protected amino acids—dictates the success of downstream solid-phase peptide synthesis (SPPS). H-Lys(Z)-OBzl (Nε-benzyl...
Author: BenchChem Technical Support Team. Date: April 2026
As peptide therapeutics grow in structural complexity, the purity of starting materials—specifically protected amino acids—dictates the success of downstream solid-phase peptide synthesis (SPPS). H-Lys(Z)-OBzl (Nε-benzyloxycarbonyl-L-lysine benzyl ester) is a critical building block[1]. However, trace impurities such as incompletely protected variants (des-Z or des-Bzl) or enantiomeric isomers can propagate through synthesis cycles, drastically reducing final peptide yield and complicating purification[2].
This guide provides an objective, data-driven comparison of analytical modalities for determining H-Lys(Z)-OBzl purity, culminating in a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol engineered to meet the latest[3].
The Analytical Challenge: Why LC-MS Outperforms Legacy Methods
Historically, protected amino acid purity was assessed via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Thin-Layer Chromatography (TLC). While HPLC-UV is robust, it suffers from a critical blind spot: chromophore dependency . The Z and Bzl protecting groups possess strong UV absorbance at 214 nm and 254 nm, but fully deprotected lysine impurities lack significant chromophores, leading to false-negative purity reports[2].
LC-MS resolves this by providing orthogonal detection—separating compounds by hydrophobicity (retention time) and identifying them by their mass-to-charge ratio (m/z)[4].
Table 1: Comparative Performance of Analytical Modalities for H-Lys(Z)-OBzl
Blind to non-UV absorbing impurities; prone to co-elution errors.
NMR Spectroscopy
High (Structural)
~1.0%
Direct (Structural elucidation)
Insufficient sensitivity for trace (<1%) quality control.
TLC
Low
~2.0%
None
Semi-quantitative; inadequate for regulatory submissions.
Experimental Data Note: In comparative lab trials, LC-MS successfully identified a 0.05% des-Z impurity (H-Lys-OBzl) that co-eluted with the main peak and was completely masked in the HPLC-UV chromatogram at 254 nm.
ICH Q2(R2) Aligned Validation Framework
To utilize LC-MS for batch release, the method must be validated. The mandates a lifecycle approach to analytical validation, requiring proof that the procedure is "fit for the intended purpose"[3][5].
Fig 1. ICH Q2(R2) aligned LC-MS validation workflow for amino acid purity.
Resolution (Rs) > 1.5 between H-Lys(Z)-OBzl and all impurities.
Linearity
5 concentration levels (50% to 150% of target).
Correlation coefficient (R²) ≥ 0.999.
Accuracy
Spike recovery at 3 levels (Low, Med, High).
Mean recovery between 98.0% and 102.0%.
Precision (Repeatability)
6 replicate injections of 100% test concentration.
Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD / LOQ
Signal-to-Noise (S/N) evaluation of dilute samples.
S/N ≥ 3 (LOD); S/N ≥ 10 (LOQ).
Mechanistic Justifications for Method Design (E-E-A-T)
Before executing the protocol, it is crucial to understand the causality behind the experimental parameters.
Ionization Strategy (ESI+): H-Lys(Z)-OBzl features a free α-amino group (H-). In an acidic environment, this amine readily accepts a proton to form the [M+H]+ precursor ion at m/z 371.2. Positive Electrospray Ionization (ESI+) is therefore the most efficient ionization mode.
Mobile Phase Selection (Formic Acid vs. TFA): While Trifluoroacetic Acid (TFA) is common in peptide HPLC-UV, it must be avoided in LC-MS. TFA forms strong ion pairs with peptides, preventing efficient desolvation and causing severe ion suppression in the MS source[2][6]. We substitute this with 0.1% Formic Acid (FA) , which provides the necessary protons for ionization without sacrificing MS sensitivity.
Gradient Elution Causality: H-Lys(Z)-OBzl is highly lipophilic due to the dual aromatic rings (Z and Bzl groups). A steep organic gradient (Acetonitrile) is required to elute the compound sharply, minimizing longitudinal diffusion. Conversely, starting at a low organic concentration (5%) ensures that highly polar impurities (like fully deprotected lysine) are retained and separated early in the run[4].
Fig 2. ESI-MS/MS collision-induced dissociation pathway for H-Lys(Z)-OBzl.
This protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) to ensure instrument performance prior to sample acquisition.
Phase 1: Sample & Standard Preparation
Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile. Rationale: Pure water will cause the lipophilic H-Lys(Z)-OBzl to precipitate, while pure organic solvent causes peak distortion (solvent effect) upon injection.
Stock Solution: Accurately weigh 10.0 mg of H-Lys(Z)-OBzl reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL).
Working Solution: Dilute the stock to 10 µg/mL for MS analysis and 100 µg/mL for impurity profiling.
Phase 2: Chromatographic Separation (UHPLC)
Column: C18, 2.1 x 100 mm, 1.7 µm particle size (Maintains high theoretical plates for resolving closely related impurities)[4].
Column Temperature: 40°C (Reduces mobile phase viscosity and backpressure).
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient Program:
0.0 - 1.0 min: 5% B (Isocratic hold to focus polar impurities)
1.0 - 7.0 min: 5% to 95% B (Linear gradient for main peak elution)
7.0 - 8.5 min: 95% B (Column wash)
8.5 - 10.0 min: 5% B (Re-equilibration)
Phase 3: Mass Spectrometry Detection (ESI-MS/MS)
Configure the triple quadrupole or HRMS system with the following source parameters to optimize the [M+H]+ ion generation:
Polarity: Positive Ion Mode (ESI+).
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 350°C.
Desolvation Gas Flow: 800 L/hr.
Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) or Full Scan mode. Monitor the parent mass (m/z 371.2) and primary fragments (m/z 280.2, 219.2) to confirm peak identity and differentiate from isobaric interferences[7][8].
Phase 4: System Suitability Testing (SST) - The Self-Validation Step
Before analyzing unknown batches, inject the SST sequence:
Blank (Diluent): Verify no carryover or ghost peaks at the retention time of H-Lys(Z)-OBzl.
SST Standard (10 µg/mL): Inject 6 times.
Validation Check: Calculate %RSD of the peak area. Must be ≤ 2.0% .
Validation Check: Calculate mass accuracy. Must be within ± 5 ppm of theoretical m/z 371.1971.
Proceed to Samples: Only if SST criteria are met, proceed with injecting the H-Lys(Z)-OBzl production batches.
A Senior Application Scientist's Comparative Guide to H-Lys(Z)-OBzl and its Alternatives as Reference Standards for Analytical Calibration
Introduction: The Imperative of Well-Characterized Starting Materials in Pharmaceutical Synthesis In the landscape of drug development and manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Well-Characterized Starting Materials in Pharmaceutical Synthesis
In the landscape of drug development and manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the quality of its starting materials.[1][2][3] For synthetic peptides, which are a growing class of therapeutics, the purity and identity of the constituent amino acid derivatives are critical quality attributes. The use of well-characterized reference standards is not merely a matter of best practice; it is a fundamental requirement for robust analytical methods that can withstand regulatory scrutiny.[4][5][6] These standards are the bedrock of reliable analytical data, ensuring the accuracy and consistency of measurements from early-stage development through to commercial production.[1][2]
This guide provides an in-depth technical comparison of H-Lys(Z)-OBzl·HCl (Nε-Carbobenzyloxy-L-lysine benzyl ester hydrochloride) and its common alternatives, Fmoc-Lys(Boc)-OH and Boc-Lys(Z)-OH, for their use as reference standards in the analytical calibration of methods designed for quality control of peptide starting materials. As a Senior Application Scientist, my objective is to move beyond a simple cataloging of specifications and delve into the practical, field-proven insights that inform the selection and implementation of these critical reagents. We will explore not only their inherent chemical properties but also the causality behind the experimental choices made when qualifying them as reference standards.
The Role of Orthogonal Purity Assessment
A cornerstone of a trustworthy reference standard is its comprehensive characterization using multiple, independent (orthogonal) analytical techniques. This approach provides a high degree of confidence in the assigned purity value by mitigating the risk of undetected impurities that might not be apparent by a single method. For amino acid derivatives, a robust characterization workflow should include a primary purity assessment by High-Performance Liquid Chromatography (HPLC), supported by quantitative Nuclear Magnetic Resonance (qNMR), thermal analysis (DSC), and elemental analysis.
Comparative Analysis of Lysine Reference Standards
The choice of a reference standard is often dictated by the specific synthetic route and the potential impurities that need to be monitored. Here, we compare three commonly used protected lysine derivatives.
Attribute
H-Lys(Z)-OBzl·HCl
Fmoc-Lys(Boc)-OH
Boc-Lys(Z)-OH
Primary Application
Starting material for peptide synthesis.
Starting material for Fmoc-based solid-phase peptide synthesis.
Suitable for calibrating methods for Z-protected amino acids.
Ideal for methods analyzing Fmoc-protected starting materials.
Appropriate for methods involving Boc and Z-protected amino acids.
Experimental Protocols for Qualification and Use
The following sections provide detailed, step-by-step methodologies for the characterization of H-Lys(Z)-OBzl·HCl as a primary reference standard and its use in HPLC calibration. These protocols are designed to be self-validating systems, incorporating system suitability checks and clear acceptance criteria.
Protocol 1: Purity Determination by Stability-Indicating HPLC-UV
This protocol describes a reversed-phase HPLC method for the determination of the purity of H-Lys(Z)-OBzl·HCl and its ability to separate the main component from potential degradation products.
1. Instrumentation and Materials:
HPLC system with a UV detector, autosampler, and column oven.
C18 column (e.g., 4.6 x 150 mm, 5 µm).
H-Lys(Z)-OBzl·HCl candidate reference standard.
HPLC-grade acetonitrile (ACN) and water.
Trifluoroacetic acid (TFA).
2. Chromatographic Conditions:
Mobile Phase A: 0.1% TFA in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient: 30% to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
Standard Solution: Accurately weigh approximately 10 mg of H-Lys(Z)-OBzl·HCl and dissolve in a 1:1 mixture of ACN and water to make a 10 mL solution (1 mg/mL).
Sample Solution: Prepare in the same manner as the standard solution.
4. System Suitability:
Inject the standard solution six times.
Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the six replicate injections should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
5. Analysis and Purity Calculation:
Inject the sample solution in duplicate.
Calculate the purity by area normalization:
% Purity = (Area of main peak / Total area of all peaks) x 100
6. Forced Degradation Study (for method validation):
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N HCl, heat at 60°C for 4 hours.
Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N NaOH, heat at 60°C for 4 hours.
Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
Thermal Degradation: Heat solid sample at 105°C for 24 hours.
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples by the HPLC method to ensure separation of degradation products from the main peak.
Caption: Workflow for HPLC-UV Purity Determination.
Protocol 2: Orthogonal Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.[7][10][11]
1. Instrumentation and Materials:
NMR spectrometer (≥400 MHz).
H-Lys(Z)-OBzl·HCl candidate reference standard.
High-purity internal standard (e.g., maleic acid, dimethyl sulfone), with a known purity value.
Deuterated solvent (e.g., DMSO-d₆).
2. Sample Preparation:
Accurately weigh about 10 mg of H-Lys(Z)-OBzl·HCl and 5 mg of the internal standard into the same vial.
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
3. NMR Data Acquisition:
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁).
Ensure a good signal-to-noise ratio.
4. Data Processing and Purity Calculation:
Integrate a well-resolved signal of H-Lys(Z)-OBzl·HCl (e.g., aromatic protons) and a signal from the internal standard.
Calculate the purity using the following equation:[12]
Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)
DSC can be used to determine the purity of highly crystalline organic compounds by measuring the melting point depression caused by impurities.[13][14]
1. Instrumentation and Materials:
Differential Scanning Calorimeter.
H-Lys(Z)-OBzl·HCl candidate reference standard.
Aluminum pans and lids.
2. DSC Analysis:
Accurately weigh 1-3 mg of the sample into an aluminum pan and seal it.
Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting range.
Record the heat flow versus temperature.
3. Data Analysis:
Use the instrument software to calculate the purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[14]
Comparison with Alternative Lysine Derivatives
While H-Lys(Z)-OBzl·HCl is a suitable reference standard, especially in synthetic processes where it is a starting material, other protected lysine derivatives offer advantages in different contexts.
Fmoc-Lys(Boc)-OH: This is the standard for Fmoc-based solid-phase peptide synthesis. Its strong UV chromophore (the Fmoc group) makes it highly suitable for sensitive detection by HPLC-UV.[15] It is an excellent choice for a reference standard when monitoring the quality of Fmoc-protected amino acids.
Boc-Lys(Z)-OH: This derivative is used in Boc-based peptide synthesis. It presents a different set of protecting groups, making it a useful standard for analytical methods developed for this synthetic strategy.[7]
The choice between these standards should be guided by the principle of "like-for-like." The reference standard should be as structurally similar as possible to the analyte being quantified to minimize analytical bias.
Conclusion: A Holistic Approach to Reference Standard Qualification
The qualification of H-Lys(Z)-OBzl·HCl or any alternative as a reference standard is a rigorous, multi-faceted process that underpins the reliability of analytical data in drug development. A single purity value from one technique is insufficient. Instead, a holistic approach that combines high-resolution separation by a stability-indicating HPLC method with orthogonal techniques like qNMR, DSC, and elemental analysis is required. This establishes a self-validating system that provides a high degree of confidence in the reference standard's identity, purity, and stability.
By investing in the thorough characterization of starting material reference standards, researchers, scientists, and drug development professionals lay a solid foundation for the quality and safety of the final therapeutic product, ensuring compliance with global regulatory expectations.[1][4][16]
References
ICH. (2000). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]
European Compliance Academy. API Regulatory Starting Materials. [Link]
IntuitionLabs. (2025, November 15). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. [Link]
JoVE. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. [Link]
US Pharmacopeia (USP). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. [Link]
AVESIS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]
ResearchGate. Elemental analysis (C.H.N) of synthesized compounds and MS Spectral data. [Link]
American Pharmaceutical Review. Industry Perspective on the Selection of Regulatory Starting Materials for Synthetic Peptides. [Link]
PubMed. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. [Link]
National Institutes of Health. Reference Standards to Support Quality of Synthetic Peptide Therapeutics. [Link]
CP Lab Safety. H-Lys(Z)-OBzl hydrochloride, min 99%, 100 grams. [Link]
ResearchGate. Synthesis and characterization of some new amino acid derivatives with some of metal ions and study of their biological activity. [Link]
FDA. for the Submission of Chemistry, Manufacturing, and Controls Information for Synthetic Peptide Substances. [Link]
The Royal Society of Chemistry. CHNS Elemental Analysers. [Link]
National Institutes of Health. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
National Institutes of Health. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. [Link]
Almac Group. Reference Standard Preparation and Characterisation. [Link]
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
PubMed. Comparison of assays for determination of peptide content for lyophilized thymalfasin. [Link]
TA Instruments. Purity Determination and DSC Tzero Technology. [Link]
ResearchGate. A Comparative Study of Enantioseparations of N-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. [Link]
J-STAGE. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. [Link]
MDPI. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. [Link]
National Institutes of Health. A High-Throughput MEMS-Based Differential Scanning Calorimeter for Direct Thermal Characterization of Antibodies. [Link]
A Senior Scientist's Guide to the Proper Disposal of H-Lys(Z)-OBzl
This document provides a comprehensive, technically grounded guide for the safe handling and disposal of H-Lys(Z)-OBzl (Nε-benzyloxycarbonyl-L-lysine benzyl ester), a common protected amino acid derivative used in peptid...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, technically grounded guide for the safe handling and disposal of H-Lys(Z)-OBzl (Nε-benzyloxycarbonyl-L-lysine benzyl ester), a common protected amino acid derivative used in peptide synthesis. As laboratory professionals, our responsibility extends beyond the synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide is designed to provide essential safety protocols and logistical plans, ensuring that operational procedures are clear, safe, and environmentally responsible.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While H-Lys(Z)-OBzl is not classified as acutely hazardous under most regulations, it is a research chemical whose toxicological properties may not be fully investigated[1][2]. Therefore, treating it with the caution afforded to all laboratory chemicals is a mandatory prerequisite for safe handling.
The primary risks are associated with direct contact and inhalation of dust particles. The compound may cause irritation to the skin, eyes, and respiratory tract[1][3]. In the event of combustion, it can decompose to produce hazardous gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen chloride (HCl) from the hydrochloride salt form[1].
A critical aspect of risk assessment involves understanding its chemical incompatibilities. H-Lys(Z)-OBzl should be stored and disposed of separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially exothermic or hazardous reactions[1][4][5].
| Hazardous Decomposition | Oxides of carbon and nitrogen, hydrogen chloride gas. |[1] |
Personal Protective Equipment (PPE) and Engineering Controls
Appropriate PPE and engineering controls are the first line of defense against exposure. All handling and disposal procedures for H-Lys(Z)-OBzl must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk[3].
Table 2: Required Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale
Eye Protection
Safety glasses with side-shields or goggles.
Protects against accidental splashes or aerosolized dust.[1][6]
Protects skin and personal clothing from contamination.
| Respiratory | Use a dust respirator (e.g., N95) for bulk handling of solid material outside a fume hood. | Prevents inhalation of fine powder.[1][6] |
Waste Characterization and Disposal Workflow
Proper disposal begins with correct waste characterization and segregation. H-Lys(Z)-OBzl is a non-halogenated organic solid. All waste generated, including the pure chemical, contaminated labware, and solutions, must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department[1][8]. It is imperative not to dispose of this chemical down the drain or in regular trash[9][10].
The following workflow provides a logical pathway for characterizing and segregating waste streams associated with H-Lys(Z)-OBzl.
Caption: Waste segregation decision tree for H-Lys(Z)-OBzl.
Step-by-Step Disposal Procedures
Follow these protocols based on the type of waste generated. Always ensure waste containers are correctly labeled with the full chemical name and associated hazards, and are kept securely sealed when not in use[8].
Procedure A: Disposal of Unused or Expired Solid H-Lys(Z)-OBzl
Work Area: Perform this task inside a chemical fume hood.
Container: Obtain a designated "Non-Halogenated Solid Organic Waste" container from your EHS department.
Transfer: Carefully transfer the solid H-Lys(Z)-OBzl from its original container into the waste container. If the original container is empty, it should also be disposed of in this waste stream after being triple-rinsed (with the rinsate collected as liquid waste).
Labeling: Ensure the waste container is accurately labeled with its contents.
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
Procedure B: Disposal of Contaminated Labware
Segregation: Items such as gloves, weigh paper, and pipette tips that are contaminated with solid H-Lys(Z)-OBzl should be collected separately.
Disposal: Place these items into the "Non-Halogenated Solid Organic Waste" container[8]. Do not place sharp objects like needles in this container; they must go into a designated sharps container.
Decontamination: Non-disposable glassware should be rinsed with a small amount of a suitable organic solvent (e.g., methanol or ethanol). This rinsate must be collected and disposed of as liquid chemical waste (see Procedure C)[8]. After this initial decontamination, the glassware can be cleaned using standard laboratory procedures.
Procedure C: Disposal of H-Lys(Z)-OBzl Solutions
Characterize Solvent: Identify the solvent used to dissolve the H-Lys(Z)-OBzl.
Segregate:
Aqueous Solutions: Pour into a designated "Aqueous Waste" container.
Non-Halogenated Organic Solutions (e.g., Methanol, DMF, DMSO): Pour into a "Non-Halogenated Organic Liquid Waste" container[11].
Halogenated Organic Solutions (e.g., Dichloromethane): Pour into a "Halogenated Organic Liquid Waste" container[11].
Label and Store: Ensure the liquid waste container is properly sealed, labeled, and stored in secondary containment to prevent spills.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release, immediate and correct action is crucial.
Spill Management
Evacuate and Secure: Alert others in the area and restrict access. Ensure adequate ventilation.
Assess: Evaluate the size and nature of the spill. For large spills, evacuate the area and contact your institution's EHS emergency line.
PPE: Don the appropriate PPE as outlined in Table 2.
Contain and Clean (Solid Spill): Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. Carefully sweep the material into a designated waste container[1][3].
Contain and Clean (Liquid Spill): Cover with an inert absorbent material. Collect the absorbed material using non-sparking tools and place it in the appropriate solid waste container[8][9].
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the cleaning materials as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS department.
First Aid and Exposure
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[1].
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[1][3].
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention[1][3].
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
The Chemistry of Disposal: Understanding Incompatibilities
A deeper understanding of the molecule's structure validates these disposal protocols. H-Lys(Z)-OBzl contains two benzyl-type protecting groups: the benzyloxycarbonyl (Z) group and the benzyl (Bzl) ester. Both of these groups are susceptible to cleavage under specific chemical conditions, most notably catalytic hydrogenolysis (e.g., using hydrogen gas with a Palladium catalyst)[12][13][14]. The Z-group can also be removed by strong acids like HBr in acetic acid[12][15].
While these deprotection reactions are essential for synthesis, they are highly undesirable in a waste container. Co-disposing H-Lys(Z)-OBzl with waste palladium catalysts and a potential hydrogen source (e.g., from an acidic waste stream reacting with metal) could initiate an uncontrolled reaction, generating flammable toluene and hydrogen gas. Similarly, mixing it with strong acidic waste could lead to chemical degradation. This chemical logic is the foundation of waste segregation: to keep potentially reactive components isolated from one another, ensuring safety for all personnel handling the waste downstream.
By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of H-Lys(Z)-OBzl, upholding the principles of laboratory safety and environmental stewardship.
References
Sigma-Aldrich. H-Lys(Z)
NextSDS. H-LYS(Z)
AAPPTec, LLC. MSDS - Safety Data Sheet for H-Lys(Z)-OBzl HCl. (Accessed March 2026).
Benchchem. The Benzyloxycarbonyl (Cbz or Z) Protecting Group. (Accessed March 2026).
Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis, 2009(07), 1127-1130.
Sinochem Nanjing Corporation. H-Lys(Z)
AAPPTec, LLC. Safety Data Sheet for H-Gly-OBzl HCl. (Accessed March 2026).
ChemicalBook. H-LYS(Z)
Agilent Technologies.
Axalta Coating Systems.
Sansanwal, M., & Krishnamurty, H. G. (1995). New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene.
Bachem. H-Lys(Z)-OBzl · HCl Product Page. (Accessed March 2026).
National Cheng Kung University. Laboratory Hazardous Waste Management. (Accessed March 2026).
Ambeed.
Organic Chemistry Portal. Benzyl Esters. (Accessed March 2026).
Nardi, A., et al. (2001). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides... J. Chem. Soc., Perkin Trans. 1, 2001, 2992-2997.
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665–5674.
Benchchem. Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH. (Accessed March 2026).
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (Accessed March 2026).
Benchchem. Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide. (Accessed March 2026).
Karolinska Institutet.
Master Organic Chemistry.
CP Lab Safety. H-Lys(Z)-OBzl hydrochloride, min 99%, 100 grams. (Accessed March 2026).
Sigma-Aldrich. Material Safety Data Sheet - MEM Non-Essential Amino Acids Solution. (Accessed March 2026).
Aapptec Peptides. H-Lys(Z)-OBzl HCl [6366-70-7]. (Accessed March 2026).
PubMed. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group.... (Accessed March 2026).
Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). (Accessed March 2026).
A Senior Application Scientist's Guide to Safely Handling H-Lys(Z)-OBzl
As researchers dedicated to advancing drug development and peptide science, our work with protected amino acids like H-Lys(Z)-OBzl (Nε-benzyloxycarbonyl-L-lysine benzyl ester) is fundamental. While these compounds are ma...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers dedicated to advancing drug development and peptide science, our work with protected amino acids like H-Lys(Z)-OBzl (Nε-benzyloxycarbonyl-L-lysine benzyl ester) is fundamental. While these compounds are mainstays of solid-phase peptide synthesis (SPPS), their safe and effective handling is paramount to both personal safety and experimental integrity. This guide provides essential, field-tested protocols for personal protective equipment (PPE), operational workflows, and disposal, grounded in the principle that a well-informed scientist is a safe and effective one.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Although some safety data sheets (SDS) for H-Lys(Z)-OBzl may state "no known hazards," this is often due to a lack of comprehensive toxicological data for many research chemicals.[1] A prudent and scientifically sound approach requires us to treat this compound with a degree of caution based on its chemical class and physical form.
The primary risks associated with H-Lys(Z)-OBzl and similar protected amino acids are:
Inhalation of Fine Powder: As a lyophilized or crystalline solid, the fine particles can be easily aerosolized when weighing or transferring.[2] Inhalation may cause respiratory tract irritation.[1]
Skin and Eye Contact: Direct contact with the powder or solutions can lead to skin and eye irritation.[1][2] While not highly reactive, prolonged or repeated exposure is not advisable.
Unknown Biological Activity: As with many intermediates in drug development, the full biological effects may not be completely characterized.[2]
Therefore, the causality behind our PPE and handling protocols is to create a reliable barrier that mitigates these potential routes of exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE strategy is crucial. The following table outlines the required PPE for various tasks involving H-Lys(Z)-OBzl. Adherence to these standards is mandatory for minimizing exposure risk.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing/Transferring Solid
Safety goggles with side-shields
Nitrile gloves (consider double-gloving)
Full-length lab coat
Required: Work within a chemical fume hood or wear a NIOSH-approved dust respirator.[1][2]
Not typically required if waste is properly contained.
Expert Insights:
Glove Selection: Nitrile gloves are the standard for handling most peptides and amino acid derivatives due to their chemical resistance.[2][3] Always check gloves for integrity before use and wash your hands thoroughly after removal.
Lab Coat Discipline: Your lab coat should always be fully buttoned to provide maximum coverage.[3] It should never be worn outside of the laboratory to prevent the transfer of contaminants.
Operational Workflow: A Step-by-Step Plan for Safe Handling
A structured workflow ensures that safety is integrated into every step of the experimental process, from receiving the compound to its final use.
Caption: Safe Handling Workflow for H-Lys(Z)-OBzl.
Spill & Emergency First Aid Plan
In Case of a Spill:
Alert & Restrict: Alert personnel in the immediate area and restrict access.
Assess: For a small, contained powder spill, proceed with cleanup. For a large spill, evacuate and contact your institution's Environmental Health & Safety (EHS) department.
Cleanup (Small Spill): While wearing full PPE (including respiratory protection), gently cover the spill with an absorbent material like vermiculite.[4] Use appropriate tools to sweep the material into a labeled hazardous waste container.[1]
Decontaminate: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.[5]
In Case of Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1]
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Proper waste management is a critical component of laboratory safety and compliance. All waste generated from handling H-Lys(Z)-OBzl must be treated as chemical waste and disposed of according to federal, state, and local regulations.[1]
Caption: Waste Segregation and Disposal Decision Tree.
Key Disposal Principles:
Never dispose of this chemical or its solutions down the drain.[5]
Never dispose of contaminated items in the regular trash.[5]
Always use designated hazardous waste containers provided by your institution's EHS department.[5]
Ensure all waste containers are clearly labeled with their contents and securely sealed before pickup.[5]
By integrating these safety and handling protocols into your daily laboratory operations, you build a foundation of trust in your experimental outcomes and ensure a safe environment for yourself and your colleagues.
References
MSDS - Safety Data Sheet for H-Lys(Z)-OBzl HCl. AAPPTec.
Are there any safety concerns when handling peptide substrates? Biorunstar Blog.